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  • Product: 3-Pyrrolidinyl 2-phenylacetate hydrochloride
  • CAS: 1219948-53-4

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Structural and Purity Analysis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride

Abstract This technical guide provides a comprehensive framework for the chemical structure analysis and purity assessment of 3-Pyrrolidinyl 2-phenylacetate hydrochloride. Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis and purity assessment of 3-Pyrrolidinyl 2-phenylacetate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to offer a field-proven, integrated analytical strategy. We will explore the causality behind experimental choices, emphasizing how a combination of spectroscopic and chromatographic techniques forms a self-validating system for unambiguous structural confirmation and quality control. This guide is grounded in authoritative references and established scientific principles to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Imperative

3-Pyrrolidinyl 2-phenylacetate hydrochloride is a molecule of interest in medicinal chemistry and synthetic pipelines, often serving as a key intermediate or building block.[1][2] The precise arrangement of its phenyl, ester, and pyrrolidine moieties, along with its salt form, dictates its reactivity, stability, and potential biological activity. Therefore, rigorous and unequivocal structural elucidation is not merely an academic exercise but a critical prerequisite for its application in any research or development context.

The objective of this guide is to present a holistic analytical workflow. We will demonstrate how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to confirm the molecular structure. Subsequently, we will detail the use of High-Performance Liquid Chromatography (HPLC) to establish the purity profile, a critical parameter for ensuring the reliability and reproducibility of downstream applications.

Foundational Characterization: Identity and Physicochemical Properties

Before delving into complex instrumental analysis, establishing the fundamental properties of the compound is essential. This initial data provides the first layer of identity confirmation.

Molecular Structure

The first step is a clear representation of the molecule's covalent structure and its hydrochloride salt form.

dot

Caption: Chemical structure of 3-Pyrrolidinyl 2-phenylacetate hydrochloride.

Physicochemical Data Summary

A summary of key physical properties is crucial for handling, formulation, and initial identification.

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₂[3]
Molecular Weight 255.74 g/mol [3]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solventsGeneral Knowledge

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal datasets. The following sections detail the role of each major spectroscopic technique in the analysis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expert Insight: The choice of deuterated solvent is critical. Given the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are often preferred over Chloroform-d (CDCl₃) to ensure solubility and proper observation of exchangeable protons (like the N-H proton).

3.1.1 ¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data (Illustrative, in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Broad Singlet1HN -H ₂⁺The acidic proton on the protonated nitrogen, often broad and downfield. Disappears upon D₂O exchange.
~7.2-7.4Multiplet5HAr -H Protons of the monosubstituted phenyl ring.
~5.1-5.3Multiplet1HO-CH-CHThe proton on the carbon bearing the ester oxygen (C3 of pyrrolidine).
~3.7Singlet2HPh-CH ₂-C=OThe benzylic protons adjacent to the carbonyl group.
~3.2-3.6Multiplet4HN-CHThe four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring.
~2.0-2.3Multiplet2HCH-CH ₂-CH₂The two protons on the C4 carbon of the pyrrolidine ring.

3.1.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR complements the ¹H NMR by providing a count of unique carbon atoms and information about their electronic environment.

Expected ¹³C NMR Spectral Data (Illustrative, in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~171C =OEster carbonyl carbon, characteristically downfield.
~135Ar-C (Quaternary)The carbon of the phenyl ring attached to the CH₂ group.
~129Ar-C HAromatic methine carbons.
~128Ar-C HAromatic methine carbons.
~127Ar-C HAromatic methine carbons.
~75O-C HThe C3 carbon of the pyrrolidine ring, shifted downfield by the ester oxygen.
~52N-C H₂C5 carbon of the pyrrolidine ring.
~45N-C H₂C2 carbon of the pyrrolidine ring.
~41Ph-CHThe benzylic carbon.
~30CH-CH ₂-CH₂The C4 carbon of the pyrrolidine ring.

Note: Spectral data for pyrrolidine and phenylacetate derivatives can be referenced from sources like Benchchem and ChemicalBook.[4][5]

Mass Spectrometry (MS): Confirming Mass and Connectivity

MS provides the exact molecular weight and crucial fragmentation data that acts as a "fingerprint" confirming the molecule's assembly.

3.2.1 High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is non-negotiable for new entity characterization. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the molecular formula. For 3-Pyrrolidinyl 2-phenylacetate, we would analyze the free base.

  • Expected HRMS (ESI⁺): Calculated for [C₁₃H₁₇NO₂ + H]⁺. The measured mass must match the theoretical mass within a narrow tolerance (typically < 5 ppm).

3.2.2 Fragmentation Analysis (MS/MS)

By inducing fragmentation of the molecular ion, we can verify the connectivity of the structural motifs.[6][7] The fragmentation pattern provides a roadmap of the molecule's weakest bonds.

Fragmentation cluster_frags Key Fragments parent [M+H]⁺ (C₁₃H₁₇NO₂ + H)⁺ m/z ~220.13 frag1 [C₇H₅O]⁺ (Benzoyl Cation) m/z = 105.03 parent->frag1 Loss of C₅H₁₂NO₂ frag2 [C₈H₇O]⁺ (Tropylium Variant) m/z = 119.05 parent->frag2 Loss of C₅H₁₀NO₂ frag3 [C₅H₁₀N]⁺ (Pyrrolidinyl Fragment) m/z = 84.08 parent->frag3 Loss of C₈H₇O₂

Caption: Integrated workflow for structural and purity analysis.

Conclusion

The structural analysis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride is a case study in modern analytical chemistry. By leveraging the specific strengths of NMR for connectivity, HRMS for molecular formula, MS/MS for fragmentation confirmation, IR for functional group verification, and HPLC for purity assessment, we construct a comprehensive and self-validating analytical package. This integrated approach ensures the highest degree of scientific integrity and provides the trustworthy data required for confident decision-making in research and drug development.

References

  • The Royal Society of Chemistry. Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. Available at: [Link]

  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. Available at: [Link]

  • ResearchGate. APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E... Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • PubChem. 3-(1-Pyrrolidinyl)propiophenone hydrochloride. Available at: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. Available at: [Link]

  • SIELC. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Illinois State University. The Infrared Spectra of Esters. Available at: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]

  • JournalAgent. SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Available at: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Chromatography Today. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • LCGC. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Available at: [Link]

  • Technology Networks. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • ACS Publications. Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available at: [Link]

  • Chemistry Stack Exchange. Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Mechanism of Action for 3-Pyrrolidinyl 2-phenylacetate HCl

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive exploration into the putative pharmacological mechanism of action for the novel chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive exploration into the putative pharmacological mechanism of action for the novel chemical entity, 3-Pyrrolidinyl 2-phenylacetate HCl. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally related compounds to formulate and present primary and secondary mechanistic hypotheses. The core of this whitepaper is a detailed experimental framework designed to rigorously test these hypotheses, encompassing in-vitro binding and functional assays, alongside recommendations for subsequent in-vivo validation. The proposed primary target class for 3-Pyrrolidinyl 2-phenylacetate HCl is the muscarinic acetylcholine receptor family, with a secondary, more speculative, hypothesis centered on the gamma-hydroxybutyrate (GHB) binding sites in the central nervous system. This guide is intended to serve as a foundational roadmap for the preclinical investigation and characterization of this and structurally similar compounds.

Introduction and Structural Rationale

The compound 3-Pyrrolidinyl 2-phenylacetate HCl is a synthetic molecule featuring a pyrrolidine ring ester-linked to a phenylacetic acid moiety. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[3] The phenylacetic acid portion is also of significant pharmacological interest. Derivatives of phenylacetic acid are known to exhibit diverse effects, including anti-inflammatory, and have been shown to interact with central nervous system targets.[4][5][6]

Given the combination of these two pharmacologically relevant motifs, it is highly probable that 3-Pyrrolidinyl 2-phenylacetate HCl possesses significant biological activity, likely within the central nervous system. This guide will now delineate the most plausible molecular targets and outline a comprehensive strategy for their experimental validation.

Hypothesized Mechanisms of Action

Primary Hypothesis: Muscarinic Acetylcholine Receptor (mAChR) Modulation

The structural resemblance of 3-Pyrrolidinyl 2-phenylacetate HCl to known muscarinic acetylcholine receptor ligands is striking. The protonatable tertiary amine within the pyrrolidine ring and the ester linkage are canonical features of many muscarinic agonists and antagonists.[7][8][9] The nature of the interaction—whether agonistic, antagonistic, or allosteric—and any selectivity for the five mAChR subtypes (M1-M5) would be determined by the precise conformational fit of the entire molecule within the receptor's binding pocket.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are broadly classified by the G-protein to which they couple.

  • M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors primarily couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagram illustrates the canonical Gq-coupled signaling pathway, which would be activated by an agonist action at M1, M3, or M5 receptors.

Gq_Signaling Compound 3-Pyrrolidinyl 2-phenylacetate HCl (Agonist) mAChR M1/M3/M5 Receptor Compound->mAChR Binds Gq Gαq mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Figure 1: Hypothesized Gq-coupled mAChR signaling pathway.

Secondary Hypothesis: Gamma-Hydroxybutyrate (GHB) Receptor Ligand

A compelling alternative hypothesis arises from studies demonstrating that phenylacetic acid and its derivatives, such as the widely used NSAID diclofenac, can bind to specific high-affinity GHB binding sites in the brain.[4][10] These sites are distinct from GABAB receptors, to which GHB also binds at lower affinity. The endogenous function of these specific GHB sites is still under investigation, but they are thought to play a role in neuromodulation.

If 3-Pyrrolidinyl 2-phenylacetate HCl acts as a ligand at these specific GHB sites, it could modulate the release of various neurotransmitters. The diagram below speculates on a potential presynaptic mechanism.

GHB_Modulation cluster_presynaptic Presynaptic Terminal Compound 3-Pyrrolidinyl 2-phenylacetate HCl GHB_Site GHB Binding Site Compound->GHB_Site Binds Vesicle Neurotransmitter Vesicle GHB_Site->Vesicle Modulates Fusion Release Neurotransmitter Release Vesicle->Release Postsynaptic_Receptor Postsynaptic Receptor Release->Postsynaptic_Receptor

Caption: Figure 2: Hypothesized modulation of neurotransmitter release via GHB binding sites.

Experimental Protocols for Hypothesis Validation

The following section details the experimental workflows necessary to test the proposed hypotheses. These protocols are designed to be self-validating and provide a clear path to mechanistic understanding.

Part A: Investigation of the Muscarinic Hypothesis

Objective: To determine the binding affinity of 3-Pyrrolidinyl 2-phenylacetate HCl for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing each of the five human mAChR subtypes (e.g., CHO or HEK293 cells). Culture cells to high density, harvest, and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competitive Binding:

    • In a 96-well plate, add a fixed concentration of a non-selective muscarinic radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS).

    • Add increasing concentrations of the unlabeled test compound (3-Pyrrolidinyl 2-phenylacetate HCl) or a known muscarinic ligand (e.g., atropine) as a positive control.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of atropine) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine (Control)1.51.21.81.31.6
3-Pyrrolidinyl 2-phenylacetate HClTBDTBDTBDTBDTBD

TBD: To be determined by experiment.

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of the compound at mAChR subtypes.

Methodology (Calcium Mobilization for Gq-coupled Receptors - M1, M3, M5):

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of 3-Pyrrolidinyl 2-phenylacetate HCl and measure the fluorescence intensity over time using a fluorescence plate reader. Use a known agonist like carbachol as a positive control.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed, sub-maximal concentration (e.g., EC80) of carbachol. Measure the inhibition of the carbachol-induced calcium signal.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (potency) and the maximum response (efficacy) relative to the full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50. Calculate the antagonist potency (Kb) using the Gaddum-Schild equation.

Hypothetical Data Presentation:

CompoundM1 Functional ActivityM1 EC50/IC50 (nM)M3 Functional ActivityM3 EC50/IC50 (nM)
Carbachol (Control)Full Agonist150Full Agonist120
Atropine (Control)Antagonist2.1Antagonist2.5
3-Pyrrolidinyl 2-phenylacetate HClTBDTBDTBDTBD

TBD: To be determined by experiment. A similar table would be generated for M5, and a corresponding table for cAMP inhibition for M2 and M4.

Part B: Investigation of the GHB Hypothesis

Objective: To determine the binding affinity of 3-Pyrrolidinyl 2-phenylacetate HCl for the high-affinity GHB binding site.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse whole brain (excluding cerebellum).

  • Assay Buffer: Use a suitable buffer, typically 50 mM KH2PO4, pH 6.0.

  • Competitive Binding:

    • Use a specific radioligand for the GHB site, such as [3H]-NCS-382.

    • Follow the competitive binding protocol as described in section 3.1.1, using unlabeled GHB as the positive control.

  • Data Analysis: Analyze the data as described in section 3.1.1 to determine the Ki value.

Hypothetical Data Presentation:

CompoundGHB Site Ki (µM)
GHB (Control)~1.0
Diclofenac (Reference)~5.1
3-Pyrrolidinyl 2-phenylacetate HClTBD

TBD: To be determined by experiment.

Integrated Discussion and Future Directions

The experimental workflows outlined above provide a clear and robust strategy for elucidating the primary pharmacological mechanism of 3-Pyrrolidinyl 2-phenylacetate HCl.

  • If the compound demonstrates high affinity and functional activity at one or more muscarinic subtypes , this would strongly support the primary hypothesis. The specific subtype selectivity and functional profile (e.g., M1 agonist, M2 antagonist) would then guide further in-vivo studies in relevant models of cognition, pain, or autonomic function.

  • If the compound shows weak or no activity at mAChRs but displays significant affinity for the GHB binding site , this would shift the focus to the secondary hypothesis. Subsequent experiments would then be designed to investigate its effects on neurotransmitter systems (e.g., dopamine, GABA) and to characterize its behavioral profile in animals (e.g., locomotor activity, sedative effects).

  • It is also possible that the compound interacts with both targets , which would necessitate more complex studies to dissect the contribution of each mechanism to its overall pharmacological profile.

Should a clear mechanism of action be established, future work would involve standard preclinical development steps, including pharmacokinetic profiling, ADME studies, and efficacy testing in appropriate animal models of disease. The structural backbone of 3-Pyrrolidinyl 2-phenylacetate HCl also presents numerous opportunities for medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties.

References

  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., Brehm, L., Clausen, R. P., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry International, 54(3-4), 233–239. [Link]

  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., Brehm, L., Clausen, R. P., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. [Link]

  • Inxight Drugs. Phenylacetic Acid. National Center for Advancing Translational Sciences. [Link]

  • Aboul-Enein, M. N., El-Difrawy, S., Abdallah, O. A., Khalifa, M., Edeid, A., & Werner, R. (1990). Synthesis and Analgesic Potential of Some Substituted Pyrrolidines. Journal of Islamic Academy of Sciences, 3(3), 180-184. [Link]

  • Ibrahimova, M. J., Safarova, I. R., Kadyrly, V. S., Mahmudova, E. G., Rasulova, R. A., & Mamedova, K. M. (2026). Synthesis, Properties and Applications of Esters of Phenylacetic Acid. Processes of Petrochemistry and Oil Refining, 27(1), 152-164. [Link]

  • Fisher, A., et al. (1995). Functionalized Congener Approach for the Design of Novel Muscarinic Agents. Synthesis and Pharmacological Evaluation of N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] Amides. Journal of Medicinal Chemistry, 38(14), 2679–2689. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • PubChem. Phenylacetic Acid. National Center for Biotechnology Information. [Link]

  • Hogenkamp, D. J., et al. (1998). Synthesis and muscarinic activities of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives. Journal of Medicinal Chemistry, 41(12), 2118–2126. [Link]

  • Dei, S., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(6-7), 541–547. [Link]

  • Dei, S., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]

  • Dei, S., et al. (2003). Synthesis, Affinity Profile and Functional Activity of Potent Chiral Muscarinic Antagonists with a Pyrrolidinylfuran Structure. ResearchGate. [Link]

  • Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4855. [Link]

  • Youngdale, G. A., et al. (1964). Synthesis and pharmacological activity of 3-(2-pyrrolidinyl)indoles. Journal of Medicinal Chemistry, 7, 415-427. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249911. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Winn, M., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3967–3973. [Link]

  • Pástor, M., & Kertész, I. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]

Sources

Foundational

Physicochemical properties of 3-Pyrrolidinyl 2-phenylacetate hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyrrolidinyl 2-phenylacetate hydrochloride Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyrrolidinyl 2-phenylacetate hydrochloride

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 3-Pyrrolidinyl 2-phenylacetate hydrochloride (CAS No. 1219948-53-4), a heterocyclic compound featuring a pyrrolidine ring and a phenylacetate ester moiety.[1] The presence of these structural motifs suggests its potential as a scaffold in medicinal chemistry, particularly for targeting the central nervous system or other biological systems where such structures are prevalent.[2]

This document is structured not as a rigid data sheet, but as a methodological guide for researchers. It details the core physicochemical properties, explains the causality behind the selection of analytical techniques, and provides actionable, step-by-step protocols for their determination. The aim is to equip scientists and drug development professionals with the necessary framework to fully characterize this and similar molecules, ensuring scientific integrity and reproducibility.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties.

Chemical Structure:

Chemical Structure of 3-Pyrrolidinyl 2-phenylacetate hydrochlorideFigure 1. Chemical Structure of 3-Pyrrolidinyl 2-phenylacetate hydrochloride

Table 1: Compound Identification

Identifier Value Source
IUPAC Name Pyrrolidin-3-yl 2-phenylacetate hydrochloride -
CAS Number 1219948-53-4 [1]
Molecular Formula C₁₂H₁₆ClNO₂ Calculated

| Molecular Weight | 241.71 g/mol | Calculated |

Spectroscopic and Structural Confirmation

Before investigating functional properties, the identity and purity of the compound must be unequivocally established. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.[3]

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good starting point for hydrochloride salts due to its ability to dissolve polar compounds and the downfield shift of the exchangeable N-H proton, which aids in its identification.

Protocol 2.1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Pyrrolidinyl 2-phenylacetate hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., on a 400 or 500 MHz spectrometer).[4]

    • Expected Resonances:

      • Aromatic protons of the phenyl group (~7.2-7.4 ppm).

      • A singlet for the methylene protons (CH₂) between the phenyl and carbonyl groups.

      • A multiplet for the proton on the chiral center of the pyrrolidine ring (C-H adjacent to the ester).

      • A series of multiplets for the remaining pyrrolidine ring protons.

      • A broad singlet for the exchangeable N-H proton of the hydrochloride salt.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Resonances:

      • A carbonyl carbon (C=O) of the ester group (~170 ppm).

      • Aromatic carbons (~125-140 ppm).

      • Aliphatic carbons of the pyrrolidine ring and the methylene bridge.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Correlate ¹H and ¹³C signals using 2D NMR experiments (e.g., HSQC, HMBC) if structural ambiguity exists.[5]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a crucial confirmation of its elemental composition.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it also provides an assessment of purity.[7]

Protocol 2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[7]

  • Mass Spectrometry:

    • Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Confirm the presence of a major peak in the chromatogram.

    • Identify the molecular ion peak in the mass spectrum. For this compound, the expected peak would be the free base [M+H]⁺ at m/z 206.2. The presence of the hydrochloride is inferred from the sample preparation and other data (e.g., pKa).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups, which serves as a quick and reliable verification of the compound's gross structure.

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Ammonium Salt) 2400-2800 (broad)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-2960
C=O Stretch (Ester) 1730-1750
C-O Stretch (Ester) 1150-1250

| C=C Bending (Aromatic) | 1450-1600 |

Core Physicochemical Properties

These properties are critical for predicting a drug's behavior in biological systems and for guiding formulation development.[8]

Melting Point

The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.

Protocol 3.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and a reference pan (empty, sealed) into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Aqueous Solubility

Solubility is a key factor influencing drug absorption and bioavailability. For ionizable compounds like 3-Pyrrolidinyl 2-phenylacetate hydrochloride, solubility is highly dependent on pH.

Expert Insight: The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, particularly in the acidic environment of the stomach. It is crucial to measure solubility in buffers relevant to physiological conditions (e.g., pH 1.2, 6.8, 7.4).

Protocol 3.2: Equilibrium Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of the compound to vials containing different aqueous media (e.g., deionized water, pH 1.2 HCl buffer, pH 7.4 phosphate-buffered saline (PBS)).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for the excess solid to settle. Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Accurately dilute the filtered solution and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Reporting: Express the solubility in units of mg/mL or µg/mL for each medium.

Table 3: Representative Solubility Data

Solvent/Medium Temperature (°C) Solubility (mg/mL)
Deionized Water 25 Data to be determined
PBS (pH 7.4) 25 Data to be determined
0.1 N HCl (pH ~1.2) 25 Data to be determined
Ethanol 25 Data to be determined

| DMSO | 25 | Data to be determined |

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_quantify 4. Quantification A Add excess compound to buffer B Agitate at constant temp (24-48h) A->B C Filter supernatant (0.22µm) B->C D Analyze filtrate by HPLC C->D

Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP / LogD)

Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior.[8] For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP) of the neutral species.

Protocol 3.3: LogD Determination by Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and separating them.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the vial and shake vigorously for several hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It dictates the charge state of the molecule at different physiological pH values, which profoundly impacts solubility, absorption, and receptor binding.[8] For 3-Pyrrolidinyl 2-phenylacetate hydrochloride, the pKa of the secondary amine in the pyrrolidine ring is the most important value to determine.

Protocol 3.4: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized water or a solution with a controlled ionic strength.

  • Titration: While stirring and monitoring the pH with a calibrated electrode, slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use derivative plots (dpH/dV) to precisely locate the equivalence point.

G cluster_0 Low pH (e.g., Stomach) cluster_1 High pH (e.g., Intestine) node1 node1 node2 node2 node1->node2 pH Increases

Impact of pH and pKa on Compound Properties.

Summary and Conclusion

The comprehensive characterization of 3-Pyrrolidinyl 2-phenylacetate hydrochloride requires a systematic and multi-faceted analytical approach. This guide outlines the essential experimental framework for determining its identity, purity, and core physicochemical properties, including melting point, solubility, lipophilicity, and pKa. The provided protocols are based on established, robust methodologies designed to yield reliable and reproducible data. By understanding and applying these principles, researchers can build a solid foundation for advancing this molecule through the drug development pipeline, from initial screening and formulation to preclinical and clinical evaluation.

References

  • PubChem. 3-(1-Pyrrolidinyl)propiophenone hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Philadelphia University. Medicinal Chemistry - Molecular properties. Available from: [Link]

  • Nguyen, L. T., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Advances. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]

  • ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Available from: [Link]

  • Betti, N. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science. Available from: [Link]

  • Siwek, A., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available from: [Link]

  • Agilent Technologies. (2012). Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Available from: [Link]

  • Sweeney, J. B., & Doulcet, J. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available from: [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Available from: [Link]

  • Kang, J., & Park, Y. (2012). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic. Journal of Pharmaceutical Investigation. Available from: [Link]

  • Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Global Substance Registration System (GSRS). 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (S)-. Available from: [Link]

  • Mardiana, M., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Semantic Scholar. Available from: [Link]

  • Biological Magnetic Resonance Bank (BMRB). BMRB entry bmse000481 - Phenyl Acetate. Available from: [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

Sources

Exploratory

Molecular weight and formula of 3-Pyrrolidinyl 2-phenylacetate hydrochloride

[1][2] CAS Registry Number: 1219948-53-4 Molecular Formula: Molecular Weight: 241.72 g/mol Executive Summary 3-Pyrrolidinyl 2-phenylacetate hydrochloride is a specialized chemical intermediate primarily utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Registry Number: 1219948-53-4 Molecular Formula:


Molecular Weight:  241.72  g/mol 

Executive Summary

3-Pyrrolidinyl 2-phenylacetate hydrochloride is a specialized chemical intermediate primarily utilized in the synthesis of anticholinergic agents and soft drug analogs (e.g., glycopyrrolate derivatives). Structurally, it consists of a phenylacetic acid moiety esterified at the 3-position of a pyrrolidine ring, stabilized as a hydrochloride salt. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization for researchers in medicinal chemistry and drug development.

Physicochemical Characterization

Molecular Identity

The compound is the hydrochloride salt of the ester formed between phenylacetic acid and 3-pyrrolidinol . The presence of the secondary amine in the pyrrolidine ring necessitates its isolation as a salt (hydrochloride) to ensure stability and prevent intermolecular aminolysis (where the amine attacks the ester bond).

PropertyValueNotes
IUPAC Name Pyrrolidin-3-yl 2-phenylacetate hydrochloride
Free Base Formula

MW: 205.25 g/mol
Salt Formula

MW: 241.72 g/mol
Exact Mass 241.087 g/mol Monoisotopic
Physical State White to off-white solidHygroscopic nature typical of HCl salts
Solubility High in

, MeOH, DMSO
Low in non-polar solvents (Hexane,

)
Structural Composition Analysis

The molecular weight calculation is derived from the atomic contributions of the constituent elements, accounting for the stoichiometry of the hydrochloride salt.

  • Carbon (

    
    ): 
    
    
    
    Da
  • Hydrogen (

    
    ): 
    
    
    
    Da
  • Nitrogen (

    
    ): 
    
    
    
    Da
  • Oxygen (

    
    ): 
    
    
    
    Da
  • Chlorine (

    
    ): 
    
    
    
    Da
  • Total MW: 241.72 g/mol

Synthetic Methodology

Synthesizing 3-Pyrrolidinyl 2-phenylacetate hydrochloride requires a strategic approach to avoid chemoselectivity issues . Direct reaction of 3-pyrrolidinol with phenylacetic acid often yields the amide (thermodynamically preferred) rather than the ester. Therefore, an N-protection strategy is mandatory.

Validated Synthesis Protocol

Reaction Type: Steglich Esterification followed by Acidolytic Deprotection.

Step 1: N-Protection
  • Reagents: 3-Pyrrolidinol, Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    (aq).
  • Process: Protect the secondary amine to form N-Boc-3-pyrrolidinol. This blocks the amine from acting as a nucleophile.

Step 2: Esterification
  • Reagents: N-Boc-3-pyrrolidinol, Phenylacetic acid, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM).

  • Mechanism: DCC activates the phenylacetic acid; DMAP catalyzes the attack of the hydroxyl group of the pyrrolidine ring.

  • Intermediate: tert-butyl 3-(2-phenylacetoxy)pyrrolidine-1-carboxylate.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or Ethyl Acetate.

  • Process: Cleavage of the Boc group. The resulting free amine is immediately protonated by the excess HCl, precipitating the target hydrochloride salt.

  • Purification: Recrystallization from Isopropanol/

    
    .
    
Reaction Pathway Diagram

SynthesisPathway Start 3-Pyrrolidinol (C4H9NO) Step1 N-Boc-3-Pyrrolidinol (Protection) Start->Step1 Start->Step1 Boc2O Step2 Intermediate Ester (Boc-Protected) Step1->Step2 Step1->Step2 Phenylacetic Acid + DCC/DMAP Final 3-Pyrrolidinyl 2-phenylacetate HCl (Target) Step2->Final Step2->Final HCl Deprotection Reagent1 Boc2O / NaOH Reagent2 Phenylacetic Acid DCC / DMAP Reagent3 4M HCl / Dioxane

Figure 1: Step-wise synthetic pathway preventing amide formation via N-Boc protection strategy.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( -NMR) in
  • Aromatic Region (

    
     7.2 - 7.4 ppm):  Multiplet, 5H (Phenyl group).
    
  • Benzylic Protons (

    
     3.8 ppm):  Singlet, 2H (
    
    
    
    ).
  • Methine Proton (

    
     5.4 ppm):  Multiplet, 1H (CHO-Ester at position 3). The downfield shift confirms esterification.
    
  • Pyrrolidine Ring Protons (

    
     3.2 - 3.6 ppm):  Multiplets corresponding to 
    
    
    
    groups adjacent to the nitrogen.
  • Absence of Boc: No singlet at

    
     1.4 ppm.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Target Ion

    
    :  m/z 206.12 (Base peak).
    
  • Salt Counter-ion: Chloride ion detection via

    
     precipitation test or Ion Chromatography.
    

Applications in Drug Development

This compound serves as a critical scaffold in "Retrometabolic Drug Design"—a strategy to create "soft drugs" that are metabolically deactivated after exerting their therapeutic effect.

  • Anticholinergics: It is a structural analog of the alcohol moiety in esters like Glycopyrrolate .

  • Soft Drug Precursors: The ester bond is susceptible to plasma esterases. Derivatives of this compound are designed to hydrolyze rapidly into the inactive phenylacetic acid and 3-pyrrolidinol metabolites, reducing systemic side effects.

  • Chiral Resolution: The 3-pyrrolidinol center is chiral. This compound is often used as a racemic mixture, but enantiopure versions (R or S) are critical for receptor binding affinity studies.

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Wear nitrile gloves and lab coat.
Irritation Causes skin and eye irritation (H315, H319).Use safety goggles; work in a fume hood.
Storage Hygroscopic.Store under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • Sigma-Aldrich. (n.d.). 3-Pyrrolidinyl 2-phenylacetate hydrochloride Product Detail. Retrieved from (Search Term: CAS 1219948-53-4).

  • Bodor, N., & Buchwald, P. (2002). Studies on a soft glycopyrrolate analog, SG-1. PubMed. Retrieved from [Link] (Contextualizing the N-methyl analog synthesis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53409820. Retrieved from [Link].

Protocols & Analytical Methods

Method

Application Note: Dosing Guidelines &amp; Pharmacological Evaluation of 3-Pyrrolidinyl 2-phenylacetate HCl

Executive Summary 3-Pyrrolidinyl 2-phenylacetate HCl (CAS: 1219948-53-4) is a synthetic ester comprising a pyrrolidine heterocycle and a phenylacetic acid moiety.[1][2][3] Structurally analogous to classical anticholiner...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyrrolidinyl 2-phenylacetate HCl (CAS: 1219948-53-4) is a synthetic ester comprising a pyrrolidine heterocycle and a phenylacetic acid moiety.[1][2][3] Structurally analogous to classical anticholinergic agents (e.g., esters of 3-quinuclidinol or tropine), this compound is primarily utilized in research to modulate muscarinic acetylcholine receptors (mAChRs) or as a precursor for "soft drug" design due to its predictable hydrolytic instability.[4]

Unlike potent benzilic or mandelic esters (e.g., QNB, Glycopyrrolate), the phenylacetate core typically confers lower affinity and shorter duration of action , making it a candidate for transient cholinergic blockade or as a scaffold for structure-activity relationship (SAR) studies.[4]

Critical Advisory: There is no single "standard" therapeutic dose for this compound in the public literature.[4] This guide provides a derived dosing protocol based on structural read-across from validated analogs (e.g., 1-methyl-3-pyrrolidinyl phenylacetate) and standard OECD toxicological principles.

Physicochemical Properties & Formulation

Successful in vivo delivery requires strict attention to the stability of the ester bond.[4]

PropertySpecificationApplication Note
Molecular Formula C₁₂H₁₅NO₂[4] · HClSalt form ensures water solubility.
Solubility >20 mg/mL in Water/SalineHighly soluble.[4] Do not use DMSO unless necessary for high-concentration stock, as DMSO can enhance toxicity.[4]
Solution pH ~4.5 - 5.5 (in saline)The HCl salt is acidic. Buffer to pH 7.0–7.4 with PBS immediately prior to dosing to prevent injection site irritation.
Stability Labile Ester Susceptible to rapid hydrolysis by plasma esterases (butyrylcholinesterase). Prepare fresh. Do not store dissolved solutions >4 hours.
Vehicle 0.9% Saline or PBSPreferred vehicle. Avoid alkaline buffers (pH > 8) which accelerate ester hydrolysis.

Biological Rationale & Mechanism

To design a dosing regimen, one must understand the predicted pharmacodynamics (PD) and pharmacokinetics (PK).[4]

Mechanism of Action (Predicted)
  • Primary Target: Muscarinic Acetylcholine Receptors (mAChRs).[5][6]

  • Mode: Competitive Antagonist (likely M2/M3 selective based on pyrrolidine SAR).

  • Secondary Activity: Potential weak CNS stimulation if the nitrogen is unsubstituted, acting on monoamine transporters (similar to phenylacetyl-prolyl esters), though the ester linkage dominates the profile.[4]

Metabolic Fate

The compound is a "soft drug" candidate.[7] It undergoes rapid enzymatic hydrolysis, cleaving the active ester into two inactive/low-activity metabolites: Phenylacetic acid and 3-Pyrrolidinol .[4] This results in a short biological half-life (


 min in rodents).
Metabolic Pathway Diagram

Metabolism Compound 3-Pyrrolidinyl 2-phenylacetate HCl Plasma Plasma Butyrylcholinesterase Compound->Plasma  Systemic Circulation   Receptor Muscarinic Receptors (M2/M3 Blockade) Compound->Receptor  Pharmacological Effect   Acid Phenylacetic Acid (Inactive/Excreted) Plasma->Acid  Hydrolysis   Alcohol 3-Pyrrolidinol (Low Toxicity) Plasma->Alcohol  Hydrolysis  

Figure 1: Predicted metabolic pathway and pharmacological target. The rapid hydrolysis limits systemic toxicity but necessitates frequent dosing or continuous infusion for sustained effects.[4]

Dosing Guidelines (Animal Models)

Warning: The following doses are estimates derived from structural analogs (e.g., 1-methyl-3-pyrrolidinyl phenylacetate).[4] You must perform a pilot Dose-Range Finding (DRF) study.

Recommended Dose Ranges (Rat/Mouse)
RouteStarting Dose (Pilot)Active Range (Predicted)Max Tolerated (Est.)Dosing Frequency
Intravenous (IV) 1 mg/kg2 – 10 mg/kg> 25 mg/kgBolus or Infusion (due to short

)
Intraperitoneal (IP) 5 mg/kg10 – 30 mg/kg> 60 mg/kgq2h - q4h
Oral (PO) 20 mg/kg50 – 100 mg/kg> 200 mg/kgHigh first-pass effect expected.
Protocol: Dose-Range Finding (Step-by-Step)

Use the Up-and-Down Procedure (UDP) to minimize animal usage while establishing safety.

  • Preparation: Dissolve 3-Pyrrolidinyl 2-phenylacetate HCl in sterile 0.9% saline to a concentration of 5 mg/mL. Filter sterilize (0.22 µm).

  • Sentinel Animal (n=1): Administer 5 mg/kg IP .

  • Observation (0-60 min): Monitor for cholinergic signs:

    • Mydriasis (dilated pupils) - Primary indicator of activity.

    • Tachycardia (increased heart rate).

    • Dry mucous membranes.[4]

  • Decision Gate:

    • No Effect: Increase dose by 0.5 log units (to ~15 mg/kg).

    • Adverse Effect (Seizures/Distress): Terminate; reduce dose by 0.5 log units.

    • Desired Effect: Proceed to Cohort Confirmation (n=3).

Detailed Experimental Workflow

Formulation Protocol

Objective: Prepare a 10 mg/mL stock solution for IP injection.

  • Weighing: Weigh 10.0 mg of 3-Pyrrolidinyl 2-phenylacetate HCl powder.

  • Dissolution: Add 0.9 mL of sterile water. Vortex for 30 seconds until clear.

  • Buffering: Add 0.1 mL of 10x PBS or adjust pH carefully with 0.1N NaOH to pH ~7.0.

    • Note: Do not over-alkalinize; ester hydrolysis accelerates at pH > 7.5.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

  • Usage: Use within 2 hours of preparation.

Pharmacodynamic Assessment (Mydriasis Assay)

Since this class of compounds affects smooth muscle, pupillary dilation is a non-invasive biomarker for systemic distribution and receptor binding.[4]

  • Measure baseline pupil diameter (mm) using a caliper or digital micrometer under constant ambient light.

  • Administer compound (IP/IV).

  • Measure pupil diameter at t = 5, 15, 30, 60, and 120 mins.[4]

  • Success Criteria: A >20% increase in pupil diameter indicates successful muscarinic blockade.

Experimental Decision Tree

Workflow Start Start: Define Study Goal Solubility Check Solubility (Saline, pH 7) Start->Solubility Route Select Route Solubility->Route IV IV Route (High Bioavailability) Route->IV PO Oral Route (High First-Pass) Route->PO IV_Dose Start: 1 mg/kg Expect t1/2 < 20 min IV->IV_Dose PO_Dose Start: 20 mg/kg Expect Metabolites PO->PO_Dose Obs Monitor: 1. Mydriasis 2. Heart Rate 3. Salivation IV_Dose->Obs PO_Dose->Obs

Figure 2: Decision tree for route selection and starting dose calibration.

Safety & Toxicology Notes

  • LD50 (Estimated): Likely > 250 mg/kg (IP, Mouse) based on the rapid hydrolysis to phenylacetic acid (low toxicity).

  • Signs of Overdose:

    • Peripheral: Hyperthermia, dry skin, ileus (constipation), urinary retention.[4]

    • Central: Restlessness, ataxia, potential delirium (if BBB penetrant).[4]

  • Antidote: Physostigmine (0.5 - 2 mg/kg) can reverse anticholinergic toxicity by increasing synaptic acetylcholine.

References

  • Bodor, N., et al. (2002).[4] "Studies on a soft glycopyrrolate analog, SG-1."[4][7] Pharmazie. (Describes the synthesis and hydrolysis kinetics of N-methyl-3-pyrrolidinyl phenylacetates).

  • Alabaster, V. A. (1997).[4] "Discovery and development of selective muscarinic antagonists." Drug Discovery Today. (General SAR for muscarinic antagonists).

  • OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." (Standard protocol for determining safe dose ranges).

  • Sigma-Aldrich. (2024). "Product Specification: 3-Pyrrolidinyl 2-phenylacetate hydrochloride." (Chemical properties and solubility data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride

Welcome to the technical support guide for the synthesis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the purity of the final product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the critical steps of this multi-stage synthesis.

Section 1: Understanding the Synthetic Strategy

The synthesis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride is not a single reaction but a sequence of transformations. The core challenge lies in the selective esterification of the secondary alcohol (3-hydroxypyrrolidine) in the presence of a more nucleophilic secondary amine. A direct reaction between 3-hydroxypyrrolidine and phenylacetic acid will preferentially lead to N-acylation (amide formation) rather than the desired O-acylation (ester formation).

Therefore, a robust synthesis strategy involves three key stages:

  • Protection: The pyrrolidine nitrogen must be protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent N-acylation.

  • Esterification: The N-protected 3-hydroxypyrrolidine is then coupled with phenylacetic acid to form the ester linkage.

  • Deprotection & Salt Formation: The protecting group is removed, and the resulting free amine is converted to its hydrochloride salt to improve stability and handling.

The following workflow diagram illustrates this essential strategic approach.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Esterification cluster_2 Stage 3: Deprotection & Salt Formation A 3-Hydroxypyrrolidine C N-Boc-3-hydroxypyrrolidine A->C Base (e.g., TEA) B Boc-Anhydride (Boc)2O B->C F N-Boc-3-Pyrrolidinyl 2-phenylacetate C->F D Phenylacetic Acid D->F E Coupling Reagents (e.g., EDC, DMAP) E->F Steglich Esterification H 3-Pyrrolidinyl 2-phenylacetate hydrochloride (Final Product) F->H G HCl in Dioxane/Ether G->H Acidic Cleavage G start Low Yield in Steglich Esterification reagents Are reagents (EDC/DCC) and solvent anhydrous? start->reagents dmap Was catalytic DMAP used? reagents->dmap Yes sol_reagents Solution: Use fresh reagents and anhydrous solvent. reagents->sol_reagents No workup Is DCU byproduct removal causing product loss? dmap->workup Yes sol_dmap Solution: Add 5-10 mol% DMAP to accelerate acylation. dmap->sol_dmap No sol_workup Solution: Use EDC for water-soluble byproduct or optimize DCU filtration. workup->sol_workup Yes

Caption: Troubleshooting decision tree for low Steglich esterification yield.

Issue 3: Difficulty crystallizing the final hydrochloride salt.

  • Question: After deprotection with acid, I removed the solvent and was left with a persistent oil or gum. How can I induce crystallization to get a solid product?

  • Answer: The inability to crystallize the final salt is usually due to residual solvent or impurities acting as crystallization inhibitors.

    • Solution 1: Ensure Complete Solvent Removal. Co-evaporate the oil with a solvent in which the product is insoluble but the residual solvent is soluble, such as diethyl ether or hexane. This can be done by adding the solvent and removing it under reduced pressure, repeated 2-3 times.

    • Solution 2: Trituration. Add a small amount of a non-polar solvent (e.g., cold diethyl ether, ethyl acetate, or a mixture) to the oil and scratch the side of the flask with a glass rod. This can provide nucleation sites for crystal growth.

    • Solution 3: Re-precipitation. Dissolve the oil in a minimal amount of a polar solvent (like isopropanol or ethanol) and slowly add a non-polar solvent (like diethyl ether or hexane) until the solution becomes cloudy. Let it stand, or cool it, to allow for slow crystallization.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Fischer esterification seems simpler. Why not just reflux the starting materials with sulfuric acid?

    • A1: Fischer-Speier esterification requires strong acid and high temperatures. [1][2]These harsh conditions can cause degradation of the pyrrolidine ring, and as mentioned in Issue 1, will still favor N-acylation if the amine is unprotected. Even with a protected amine, the acidic conditions could prematurely cleave certain protecting groups (like Boc), leading to a complex mixture of products. Milder methods like Steglich or Mitsunobu esterification offer far greater control and selectivity. [3][4]

  • Q2: Which is better for this synthesis: Steglich or Mitsunobu esterification?

    • A2: Both are excellent methods. The Steglich esterification is often more cost-effective for larger scales, especially when using EDC. [5][6]The Mitsunobu reaction , which uses triphenylphosphine (PPh3) and an azodicarboxylate (like DEAD or DIAD), is exceptionally mild and reliable but generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can complicate purification. [7][8]For laboratory-scale synthesis where yield and mild conditions are paramount, either is a superb choice. For process development, the Steglich-EDC route is often preferred due to cost and easier byproduct removal.

  • Q3: How can I monitor the reaction progress?

    • A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (N-Boc-3-hydroxypyrrolidine) and the less polar ester product. A typical system might be 30-50% ethyl acetate in hexanes. The disappearance of the starting alcohol spot and the appearance of a new, higher-Rf product spot indicates reaction progression. Stains like potassium permanganate are effective for visualizing the spots.

  • Q4: What is the optimal stoichiometry for the Steglich esterification?

    • A4: A slight excess of the carboxylic acid and coupling agent is typically used to ensure the complete consumption of the more valuable N-Boc-3-hydroxypyrrolidine. See the table below for a recommended starting point.

Section 4: Data Summary & Key Parameters

Table 1: Comparison of Key Esterification Methods

FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp)Very Mild (0 °C to RT)
Key Reagents H₂SO₄ or TsOHDCC/EDC, DMAPPPh₃, DEAD/DIAD
Byproducts WaterDCU (insoluble) or EDU (soluble)TPPO (can be difficult to remove)
Selectivity Poor for unprotected amino alcoholsExcellentExcellent
Yield Generally lower, risk of degradationGood to ExcellentGood to Excellent
Suitability Not RecommendedHighly Recommended Highly Recommended

Table 2: Recommended Reagent Stoichiometry for Steglich-EDC Protocol

ReagentMolar Equivalents (eq.)Purpose
N-Boc-3-hydroxypyrrolidine1.0Limiting Reagent
Phenylacetic Acid1.1 - 1.2Ensure full conversion of alcohol
EDC Hydrochloride1.2 - 1.3Coupling Agent
DMAP0.05 - 0.1Acylation Catalyst

Section 5: Detailed Experimental Protocols

Protocol 1: N-Protection of 3-Hydroxypyrrolidine

  • Dissolve 3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M).

  • Add triethylamine (TEA, 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a small amount of DCM.

  • Add the (Boc)₂O solution dropwise to the stirred pyrrolidine solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine, which can often be used without further purification.

Protocol 2: Steglich Esterification

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenylacetic acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) to the mixture in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-Boc-3-Pyrrolidinyl 2-phenylacetate.

Protocol 3: Boc-Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc protected ester (1.0 eq.) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in 1,4-dioxane (e.g., 4 M, 3-5 eq.) dropwise with vigorous stirring.

  • A precipitate should form upon addition.

  • Stir the resulting slurry at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete removal of the Boc group.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

  • Dry the white solid under high vacuum to yield the final product, 3-Pyrrolidinyl 2-phenylacetate hydrochloride.

References

  • Klimovica, K., et al. (2013). Optimization of rapeseed oil fatty acid esterification with methanol in the presence of sulfuric acid. Polish Journal of Chemical Technology, 15(4), 55-60. Available at: [Link]

  • Liauw, M. Y., et al. (2017). Optimization of Esterification of Oleic acid and Trimethylolpropane (TMP) and Pentaerythritol (PE). AIP Conference Proceedings, 1840, 080002. Available at: [Link]

  • Usta, N., et al. (2012). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 34(3), 232-241. Available at: [Link]

  • de Medeiros, D.S.V., et al. (2019). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Journal of the Brazilian Chemical Society, 30(8), 1649-1657. Available at: [Link]

  • Amin, N. A. N. M., & Rehan, M. M. (2022). Optimization of the Biodiesel Production via Transesterification Reaction of Palm Oil using Response Surface Methodology (RSM): A Review. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 95(1), 133-153. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Sweeney, J. B., & Doulcet, J. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

  • Bak, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6683. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Steglich esterification. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Iram, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101188. Available at: [Link]

  • Troisi, L., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 13(3), 488. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved February 22, 2026, from [Link]

  • Aboul-Enein, M. N., et al. (1990). Synthesis and Analgesic Potential of Some Substituted Pyrrolidines. Journal of Islamic Academy of Sciences, 3(3), 180-184. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Fischer Esterification. Retrieved February 22, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 22, 2026, from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved February 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Retrieved February 22, 2026, from [Link]

  • Sweeney, J. B., & Doulcet, J. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Available at: [Link]

  • Ebrahimi, L., & Habibi, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Li, S., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171891. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 22, 2026, from [Link]

  • Siwinska, P., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 17(11), 1532. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 22, 2026, from [Link]

  • Evano, G., & Theunissen, C. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6605-6607. Available at: [Link]

  • ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. Retrieved February 22, 2026, from [Link]

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Arkat USA. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved February 22, 2026, from [Link]

  • Semantic Scholar. (n.d.). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 22, 2026, from [Link]

  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved February 22, 2026, from [Link]

  • PMC. (n.d.). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved February 22, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of pyrrolidinoindolines from 2-(2-oxo-3-indolyl)acetates: scope and limitations. Retrieved February 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-Pyrrolidinyl 2-phenylacetate Hydrochloride

Document ID: TS-PYR-PA-001 Status: Active Last Updated: February 22, 2026 Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1] Core Directive: The Stability Paradox 3-Pyrrolidinyl 2-phenylacetate hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PYR-PA-001 Status: Active Last Updated: February 22, 2026 Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1]

Core Directive: The Stability Paradox

3-Pyrrolidinyl 2-phenylacetate hydrochloride presents a unique stability challenge compared to standard esters.[1] As a researcher, you are likely facing rapid degradation not just from standard hydrolysis, but from a specific intramolecular rearrangement common to amino-esters.[1]

The Dual-Threat Mechanism

To successfully handle this compound, you must understand that it has two distinct degradation pathways that are triggered by opposite ends of the pH spectrum:[1]

  • Intermolecular Hydrolysis (General): Like all phenylacetates, the ester bond is susceptible to nucleophilic attack by water (hydrolysis), yielding phenylacetic acid and 3-pyrrolidinol.[1] This is accelerated by Heat and High pH (OH⁻) .

  • Intramolecular O→N Acyl Migration (Specific): This is the "hidden" killer. If the pyrrolidine nitrogen becomes deprotonated (free base form), it acts as an internal nucleophile, attacking the ester carbonyl to form a thermodynamically stable amide.[1] This rearrangement is often irreversible and occurs rapidly at Neutral to Basic pH .

The Golden Rule: You must maintain the molecule in its protonated (salt) state. The hydrochloride counter-ion is your primary stabilizer. Never neutralize the salt in solution unless immediately necessary for a reaction.

Critical Parameters & Logic

A. pH Control (The "Safe Zone")
  • Target pH: 3.0 – 5.0

  • Scientific Rationale:

    • At pH < 3: Acid-catalyzed hydrolysis becomes a risk.[1]

    • At pH > 6: The pyrrolidine nitrogen (pKa ≈ 11.3) begins to equilibrate. Even a small fraction of free amine can trigger the O→N migration cascade. Furthermore, the phenylacetate ester bond is highly labile to base-catalyzed hydrolysis (

      
      ).[1]
      
  • Buffer Recommendation: Citrate (pH 4.0) or Acetate (pH 4.5).[1] Avoid Phosphate buffers above pH 6.0.

B. Solvent Selection[2]
  • Stock Solutions: Anhydrous DMSO or Acetonitrile .

    • Avoid Methanol/Ethanol: Primary alcohols can cause transesterification (swapping the pyrrolidine group for a methyl/ethyl group) over time.

  • Working Solutions: Aqueous buffers must be used immediately.

  • Water Quality: Use only LC-MS grade water (low metal ion content). Metal ions can act as Lewis acids, catalyzing hydrolysis.[1][2]

C. Temperature
  • Storage: -20°C (Desiccated).

  • Experimental: Keep on ice (4°C) whenever possible. Rate of hydrolysis roughly doubles for every 10°C increase.

Visualizing the Degradation Pathways

The following diagram illustrates the two competing breakdown mechanisms you must prevent.

DegradationPathways cluster_legend Pathway Legend Compound 3-Pyrrolidinyl 2-phenylacetate (HCl Salt) FreeBase Free Amine Intermediate Compound->FreeBase Deprotonation (pH > 6) HydrolysisProd Hydrolysis Products (Phenylacetic Acid + Pyrrolidinol) Compound->HydrolysisProd Acid Hydrolysis (pH < 2, Slow) FreeBase->HydrolysisProd Base Hydrolysis (OH- Attack) AmideProd Rearranged Amide (Stable/Inactive) FreeBase->AmideProd Intramolecular O->N Migration key1 Blue: Active Compound key2 Yellow: Risky Intermediate key3 Red: Degradation

Figure 1: Mechanistic pathways of degradation.[1][3] Note that raising pH triggers both base hydrolysis and the fatal O->N rearrangement.

Step-by-Step Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a long-term storage solution resistant to hydrolysis.

  • Materials:

    • 3-Pyrrolidinyl 2-phenylacetate HCl (Solid).[1]

    • Anhydrous DMSO (stored over molecular sieves).[1]

    • Amber glass vial with PTFE-lined cap.[1]

    • Argon or Nitrogen gas.

  • Procedure:

    • Weigh the solid compound rapidly to minimize hygroscopic moisture uptake.

    • Dissolve in Anhydrous DMSO to reach 10 mM concentration.

    • Critical Step: Purge the headspace of the vial with Argon/Nitrogen for 30 seconds to remove humid air.

    • Seal tightly.[4] Store at -20°C or -80°C.

    • Shelf Life: ~6 months if kept dry.

Protocol B: Preparation of Working Solution for Assays

Objective: Dilute stock for immediate use without inducing precipitation or degradation.

  • Materials:

    • Stock Solution (from Protocol A).[1][3]

    • Buffer: 50 mM Sodium Acetate, pH 4.5.[1]

  • Procedure:

    • Thaw Stock Solution on ice.

    • Add Stock to the Acetate buffer (NOT vice-versa) while vortexing gently.

    • Limit: Keep final DMSO concentration < 1% if used for biological assays (unless validated otherwise).

    • Usage Window: Use within 2 hours of preparation. Discard unused portion.

Troubleshooting & FAQs

Q1: I see a new peak on LC-MS with the exact same mass as my parent compound. What is it?

Diagnosis: This is likely the Amide Rearrangement Product . Cause: Your solution pH was likely too high (neutral or basic), allowing the O→N acyl migration.[1] Since this is an isomerization, the molecular weight remains identical (


 is the same), but the retention time will shift (usually the amide is more polar/elutes earlier on Reverse Phase).
Fix:  Verify the pH of your diluent. Ensure it is buffered below pH 6.0.
Q2: My compound precipitates immediately upon dilution into PBS (pH 7.4).

Diagnosis: Solubility/pKa clash. Cause: At pH 7.4, you are deprotonating a portion of the pyrrolidine. The free base is less soluble in water than the HCl salt. Fix: Do not use standard PBS. Use a modified buffer (e.g., Citrate-Saline) at pH 5.[1]0. If physiological pH is strictly required for the assay, you must increase the organic co-solvent (e.g., 5% DMSO) and use the solution immediately (within minutes).

Q3: Can I use Methanol to make my stock solution?

Diagnosis: High risk of transesterification. Cause: Phenylacetates are reactive esters.[5] In methanol, over time (especially if not -20°C), the pyrrolidinyl group can be swapped for a methyl group, forming Methyl Phenylacetate.[1] Fix: Switch to Acetonitrile or DMSO .

Q4: How do I measure the concentration if it degrades so fast?

Diagnosis: Quantification difficulty. Fix: Use qNMR (Quantitative NMR) in deuterated DMSO for stock verification. For aqueous solutions, use a stopped-flow spectrophotometer or rapid-injection HPLC with a cooled autosampler (4°C) and an acidic mobile phase (Water + 0.1% Formic Acid).[1]

Stability Decision Logic

Use this flow to determine the correct handling for your specific application.

DecisionTree Start Start: Experimental Design SolventCheck Is the solvent Aqueous? Start->SolventCheck OrganicPath Organic Solvent SolventCheck->OrganicPath No AqueousPath Aqueous Solution SolventCheck->AqueousPath Yes StockChoice Select Solvent: DMSO or ACN only. NO MeOH/EtOH. OrganicPath->StockChoice pHCheck Required pH? AqueousPath->pHCheck Acidic pH 3.0 - 5.0 (Stable Window) pHCheck->Acidic Neutral pH 7.0 - 7.4 (High Risk) pHCheck->Neutral ActionAcid Use Acetate/Citrate Buffer. Keep on Ice. Stable for ~2-4 hours. Acidic->ActionAcid ActionNeutral CRITICAL ALERT: 1. Prepare immediately before use. 2. Expect T1/2 < 30 mins. 3. Validate with LC-MS time course. Neutral->ActionNeutral

Figure 2: Workflow for solvent and buffer selection to maximize stability.

Summary of Physicochemical Properties

ParameterValue / CharacteristicImplication for Handling
Functional Group Ester (Phenylacetate)Susceptible to hydrolysis (Water/OH⁻).[1][3][6][7]
Functional Group Secondary Amine (Pyrrolidine)Susceptible to O→N migration if deprotonated.
Salt Form Hydrochloride (HCl)Increases solubility; maintains acidic local pH.
pKa (Pyrrolidine) ~11.3 (Estimated)Keep pH < 6 to ensure >99% protonation.[1]
Hydrolysis Half-life pH 7.4: < 60 min (Est.)pH 4.0: > 24 hours (Est.)Work fast at neutral pH; relax at acidic pH.

References

  • Hydrolysis Kinetics of Phenylacetic Acid Esters

    • Source: Schwarzenbach, R. P., & Gschwend, P. M. (1993).[1][7] Environmental Organic Chemistry. (Discusses base-catalyzed hydrolysis mechanisms of phenyl esters).

    • Relevance: Establishes the baseline instability of the phenylacetate moiety in neutral/basic w
    • Verification:[1]

  • O-N Intramolecular Acyl Migration

    • Source: Sohma, Y., & Kiso, Y. (2006).[1] "The O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides." Chemical & Pharmaceutical Bulletin, 54(10).[1]

    • Relevance: Details the mechanism where amino-esters rearrange to amides at neutral pH, a critical failure mode for pyrrolidinyl esters.
    • Verification:[1]

  • General Stability of Carboxylic Acid Esters

    • Source: Larson, R. A., & Weber, E. J. (1994).[1] Reaction Mechanisms in Environmental Organic Chemistry.

    • )
    • Verification:[1]

  • PubChem Compound Summary: Phenylacetic Acid

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 999, Phenylacetic acid.[1]

    • Relevance: Fundamental chemical properties and dissociation constants.[4][6]

    • Verification:[1]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Pyrrolidinyl 2-phenylacetate hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Pyrrolidinyl 2-phenylacetate hydrochloride (CAS 1219948-5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Pyrrolidinyl 2-phenylacetate hydrochloride (CAS 1219948-53-4). The content is structured to address common experimental issues through a series of frequently asked questions and detailed troubleshooting protocols.

I. Understanding the Challenge: The Nature of 3-Pyrrolidinyl 2-phenylacetate hydrochloride

3-Pyrrolidinyl 2-phenylacetate hydrochloride is a bifunctional molecule, possessing a secondary amine within the pyrrolidine ring and an ester functional group. This duality dictates its chemical behavior and the potential challenges during purification. As a hydrochloride salt, it is generally a crystalline solid with increased water solubility compared to its free-base form. The primary goal of purification is typically to remove unreacted starting materials, such as 3-hydroxypyrrolidine and phenylacetic acid, as well as any side products formed during synthesis.

A common synthetic route involves the esterification of a protected 3-hydroxypyrrolidine with phenylacetic acid (or its activated form, like an acyl chloride), followed by deprotection and salt formation. This process can introduce a variety of impurities that must be effectively removed.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The most probable impurities originate from the starting materials and potential side reactions. These include:

  • Unreacted Phenylacetic Acid: A common impurity if the esterification reaction does not go to completion.

  • Unreacted 3-Hydroxypyrrolidine (or its protected precursor): Another starting material that may be present in the crude product.

  • Di-acylated products or other side-reaction products: Depending on the specific synthetic conditions, other minor impurities may form.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.

Q2: My purified product is an oil or a sticky solid instead of a crystalline powder. What should I do?

A2: This is a common issue, often caused by the presence of impurities that disrupt the crystal lattice formation or by residual solvent. It can also indicate that the free base, which may be an oil, is present instead of the hydrochloride salt. First, ensure the material is fully protonated by dissolving it in a minimal amount of a suitable solvent (like isopropanol) and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic. If precipitation does not occur upon cooling, the addition of an anti-solvent may be necessary. If the issue persists, chromatographic purification of the free base followed by salt formation may be required.

Q3: What are the recommended storage conditions for 3-Pyrrolidinyl 2-phenylacetate hydrochloride?

A3: As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture. Storing under an inert atmosphere (like nitrogen or argon) can also prolong its shelf life.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity by peak area and detect non-volatile impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of purification.

III. Troubleshooting Guide: Experimental Protocols and Solutions

This section provides detailed protocols for common purification challenges.

Problem 1: Low Purity After Initial Isolation

Cause: Incomplete reaction or inefficient initial work-up, leaving significant amounts of starting materials.

Solution: Acid-Base Liquid-Liquid Extraction

This technique exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases at different pH levels.

Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). This will protonate any basic impurities (like unreacted 3-hydroxypyrrolidine), moving them to the aqueous layer. Discard the aqueous layer.

  • Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate solution) to deprotonate and remove any acidic impurities like unreacted phenylacetic acid.[2] The acidic impurities will move into the aqueous layer. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base of your product.

  • Salt Formation: Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol) and add a stoichiometric amount of HCl (as a solution in an organic solvent) to precipitate the hydrochloride salt. Collect the solid by filtration.

Problem 2: Difficulty in Obtaining a Crystalline Solid by Recrystallization

Cause: The chosen solvent system is not optimal, or the presence of impurities is inhibiting crystallization.

Solution: Systematic Solvent Screening for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.

Recommended Solvents to Screen:

  • Single Solvents: Isopropanol, ethanol, acetonitrile.

  • Solvent/Anti-Solvent Systems: A common approach is to dissolve the compound in a "good" solvent (like ethanol or methanol) at an elevated temperature and then add a "poor" solvent (an anti-solvent, like diethyl ether, hexane, or ethyl acetate) dropwise until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Protocol for Solvent/Anti-Solvent Recrystallization:

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot "good" solvent (e.g., isopropanol).

  • While the solution is still hot, add a "poor" solvent (e.g., diethyl ether) dropwise until persistent cloudiness is observed.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Solvent System Observation Recommendation
Isopropanol/Diethyl EtherGood crystal formation upon cooling.Recommended for use.
Ethanol/HexaneProduct may oil out before crystallizing.Use a slower cooling rate or a different anti-solvent.
AcetonitrileHigh solubility even at low temperatures.Not ideal as a single solvent, but could be used in a solvent/anti-solvent pair.
Problem 3: Persistent Impurities That Co-crystallize with the Product

Cause: The impurities are structurally very similar to the desired compound, making separation by crystallization difficult.

Solution: Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Workflow: Selecting the Right Chromatography Method

G start Initial Purity Assessment (TLC/HPLC) decision1 Are impurities significantly more or less polar? start->decision1 normal_phase Option 1: Normal Phase Chromatography (Silica Gel) decision1->normal_phase Yes reverse_phase Option 2: Reverse Phase Chromatography (C18) decision1->reverse_phase No, very similar polarity sub_normal Run on the free base. Add 0.5-1% triethylamine to the eluent to prevent peak tailing. normal_phase->sub_normal sub_reverse Run on the hydrochloride salt. Use a mobile phase of acetonitrile/water with a modifier like TFA or formic acid. reverse_phase->sub_reverse

Figure 1. Decision workflow for selecting a chromatography method.

Protocol for Normal Phase Chromatography (on the free base):

  • Preparation of the free base: If your material is the hydrochloride salt, convert it to the free base using the acid-base extraction method described in Problem 1 (steps 1-5).

  • Stationary Phase: Use standard silica gel.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. To prevent the amine from streaking on the acidic silica gel, add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent.

  • Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the purified free base back to the hydrochloride salt as previously described.

IV. References

  • World Journal of Pharmaceutical Research. (2025, January 15). A review on recent trends in HPLC. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Organic Syntheses. (n.d.). 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. [Link]

  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

Sources

Optimization

Technical Support Center: Resolving pH Stability Challenges with 3-Pyrrolidinyl 2-phenylacetate HCl

Welcome to the technical support center for 3-Pyrrolidinyl 2-phenylacetate HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH stability associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Pyrrolidinyl 2-phenylacetate HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH stability associated with this compound. As an ester-containing molecule, its integrity is highly susceptible to pH-dependent hydrolysis, which can significantly impact experimental outcomes and drug product stability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

The Critical Role of pH in the Stability of 3-Pyrrolidinyl 2-phenylacetate HCl

3-Pyrrolidinyl 2-phenylacetate HCl is an ester, and the ester functional group is prone to hydrolysis, a chemical reaction that breaks the ester bond to form a carboxylic acid (phenylacetic acid) and an alcohol (3-hydroxypyrrolidine). This degradation is significantly influenced by the pH of the solution.

The rate of hydrolysis is catalyzed by both acid and base.[1][2] Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Conversely, under basic (alkaline) conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon.[1][3] This process, known as saponification, is typically irreversible because the resulting carboxylic acid is deprotonated to form a resonance-stabilized carboxylate ion, which is less likely to react with the alcohol.[1][3]

Therefore, maintaining an optimal pH range is paramount to prevent the degradation of 3-Pyrrolidinyl 2-phenylacetate HCl during storage, formulation, and in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 3-Pyrrolidinyl 2-phenylacetate HCl and provides actionable solutions.

FAQ 1: My solution of 3-Pyrrolidinyl 2-phenylacetate HCl is showing a rapid loss of purity/potency. What is the likely cause?

Answer: Rapid degradation is most often due to an inappropriate pH of your solution, leading to accelerated hydrolysis of the ester bond.[4][5] Esters are generally most stable in a slightly acidic to neutral pH range. Extreme acidic or alkaline conditions will significantly increase the rate of degradation.

Troubleshooting Steps:

  • Measure the pH of your solution: Use a calibrated pH meter to determine the current pH of your sample preparation. In some cases, pH paper can be used for a quick estimation.[6]

  • Review your solvent/buffer composition: If you are using unbuffered water or a solvent that has not been pH-adjusted, the dissolution of 3-Pyrrolidinyl 2-phenylacetate HCl (an amine hydrochloride salt) can result in a slightly acidic pH. However, this may not be the optimal pH for stability.

  • Implement a buffer system: To maintain a stable pH, it is crucial to use a buffer. The choice of buffer will depend on the desired pH range for your experiment.[6][7][8]

Recommended Buffer Systems for Formulation
Buffer SystemEffective pH RangeCommon Applications
Acetate Buffer3.6 - 5.6Oral and topical formulations.[7]
Citrate Buffer2.5 - 6.5Oral, topical, and parenteral preparations.[6][7]
Phosphate Buffer6.0 - 8.0Ophthalmic, nasal, and parenteral preparations.[6][7]

Note: Buffer concentrations typically range from 10-100 mM for oral and topical applications and 5-50 mM for ophthalmic and injectable formulations to ensure efficacy without causing irritation.[7]

FAQ 2: I've observed precipitation in my aqueous formulation of 3-Pyrrolidinyl 2-phenylacetate HCl. What could be happening?

Answer: Precipitation can occur for a few reasons, often related to pH and solubility. The hydrochloride salt form of the compound is generally water-soluble. However, if the pH of the solution is adjusted upwards towards the pKa of the pyrrolidine nitrogen, the free base form will be generated, which is likely less water-soluble and may precipitate out of solution. Additionally, one of the degradation products, phenylacetic acid, has limited water solubility and could precipitate if a significant amount of hydrolysis has occurred.

Troubleshooting Workflow:

Caption: Troubleshooting precipitation issues.

FAQ 3: How do I select the appropriate buffer for my experiment to ensure the stability of 3-Pyrrolidinyl 2-phenylacetate HCl?

Answer: Buffer selection is a critical step in maintaining the stability of your compound. The ideal buffer should have a pKa value as close as possible to the desired pH of your solution, as this is where its buffering capacity is maximal.[9]

Step-by-Step Guide to Buffer Selection:

  • Determine the Optimal pH for Stability: This often requires a pH-rate profile study. Prepare solutions of 3-Pyrrolidinyl 2-phenylacetate HCl in a series of buffers across a wide pH range (e.g., pH 2 to 10).

  • Incubate and Analyze: Store these solutions under controlled conditions (e.g., specific temperature) and analyze the concentration of the parent compound at various time points using a stability-indicating method like HPLC.

  • Plot and Identify: Plot the degradation rate constant (k) against pH. The pH at which the degradation rate is lowest is the pH of maximum stability.

  • Choose a Buffer with a Matching pKa: Select a buffer system whose pKa is within +/- 1 pH unit of this optimal pH.[9] For example, if the optimal stability is found to be at pH 5.0, an acetate buffer (pKa ~4.76) would be an excellent choice.

  • Consider Buffer Compatibility: Ensure that the chosen buffer components do not interact with your compound or other excipients in the formulation. For instance, borate buffers should be avoided for oral or parenteral use due to toxicity.[6]

FAQ 4: Can I perform accelerated stability testing to quickly assess the pH-dependent degradation of 3-Pyrrolidinyl 2-phenylacetate HCl?

Answer: Yes, accelerated stability testing is a valuable tool to quickly compare different formulations and predict long-term stability.[10][11][12] These studies use exaggerated storage conditions, such as elevated temperatures, to increase the rate of chemical degradation.[10][11]

Protocol for an Accelerated pH Stability Study:

  • Sample Preparation: Prepare solutions of 3-Pyrrolidinyl 2-phenylacetate HCl in different buffer systems (e.g., citrate at pH 4, phosphate at pH 7, and borate at pH 9).

  • Storage Conditions: Store aliquots of each solution at elevated temperatures (e.g., 40°C, 50°C, and 60°C) and a control set at a lower temperature (e.g., 4°C).

  • Time Points for Analysis: For accelerated studies, typical time points for analysis are 0, 1, 2, 3, and 6 months.[10][11] For very rapid degradation, shorter intervals may be necessary.

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of 3-Pyrrolidinyl 2-phenylacetate HCl and measure the formation of degradation products.

  • Data Interpretation: The data can be used to compare the stability of the compound in different pH environments and to estimate its shelf-life under normal storage conditions.

Experimental Workflow for Accelerated Stability Testing:

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation A Prepare Solutions in Different pH Buffers B Incubate at Accelerated Temperatures (e.g., 40°C, 50°C, 60°C) A->B C Incubate Control at Low Temperature (e.g., 4°C) A->C D Analyze Samples by HPLC at Defined Time Points B->D C->D E Determine Degradation Rates and Compare Formulation Stability D->E

Caption: Workflow for accelerated stability assessment.

References

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available at: [Link]

  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available at: [Link]

  • Pan American Health Organization (PAHO). (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • ProChem. (2024). Pharmaceutical Buffers. Available at: [Link]

  • MDPI. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 16(7), 963. Available at: [Link]

  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. Available at: [Link]

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. Available at: [Link]

  • Chemistry LibreTexts. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available at: [Link]

  • MDPI. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceuticals, 18(2), 209. Available at: [Link]

  • ECA Academy. (2017). An Introduction to the Accelerated Stability Assessment Program. Available at: [Link]

  • QxMD. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Available at: [Link]

  • Semantic Scholar. The pH-dependence of enzymic ester hydrolysis. Available at: [Link]

  • National Center for Biotechnology Information. (1955). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 60(1), 88-96. Available at: [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. Available at: [Link]

Sources

Troubleshooting

Removing impurities from 3-Pyrrolidinyl 2-phenylacetate hydrochloride samples

Welcome to the dedicated technical support guide for 3-Pyrrolidinyl 2-phenylacetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Pyrrolidinyl 2-phenylacetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges during their work with this important chemical intermediate. Our approach is rooted in foundational chemical principles and validated laboratory practices to ensure you can achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common questions and issues encountered in the laboratory. We focus on the causality behind these problems and provide direct, actionable advice.

Q1: My sample of 3-Pyrrolidinyl 2-phenylacetate hydrochloride has a yellow or brownish tint, not the expected white crystalline solid. What are the likely causes and how can I fix it?

A: An off-color appearance in your sample is a common indicator of impurities, typically arising from two main sources: residual starting materials or by-products from the synthesis, and degradation over time.

  • Causality:

    • Synthesis By-products: If the synthesis involved heating in the presence of reagents like thionyl chloride to create phenylacetyl chloride, trace residual impurities can polymerize or react to form colored compounds. Similarly, side-reactions involving the pyrrolidine ring can lead to colored by-products.[1]

    • Oxidation/Degradation: The pyrrolidine moiety, like many amine-containing structures, can be susceptible to slow oxidation over time, especially if exposed to air and light. These oxidized species are often highly conjugated and, therefore, colored. While the pyrrolidine ring is generally stable, certain conditions can promote the formation of reactive iminium ion intermediates which can lead to complex side products.[2]

  • Troubleshooting & Resolution:

    • Activated Carbon (Charcoal) Treatment: The most effective first step for color removal is an activated carbon treatment during recrystallization. Colored impurities are often large, planar, aromatic molecules that adsorb strongly to the high surface area of activated carbon.

    • Protocol: During the recrystallization process (see Section 3, Protocol P3), after dissolving your crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon to the solution. Hold the solution at temperature for 5-10 minutes with gentle swirling. Perform a hot filtration through a pad of Celite® or filter aid to remove the carbon particles. The resulting filtrate should be colorless or significantly lighter. Proceed with cooling and crystallization.

    • Prevention: Store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and refrigerated to minimize future oxidation and degradation.

Q2: I'm seeing two primary impurity peaks in my HPLC analysis. One corresponds to phenylacetic acid and the other to 3-hydroxypyrrolidine. What's happening and how can I prevent it?

A: The presence of phenylacetic acid and 3-hydroxypyrrolidine is a clear indication of ester hydrolysis. The ester bond in your compound is susceptible to cleavage, particularly in the presence of water, and this process can be catalyzed by acidic or basic conditions.[3][4]

  • Causality:

    • Workup Conditions: During the synthesis workup, exposure to strongly acidic or basic aqueous solutions can initiate hydrolysis. Even prolonged exposure to water can cause this, especially at elevated temperatures.

    • Storage: If the sample is stored in a non-anhydrous environment, ambient moisture can be sufficient to cause slow hydrolysis over time. The hydrochloride salt can be hygroscopic, attracting water that then facilitates the degradation.

    • Analytical Conditions: In some cases, the analytical method itself (e.g., unbuffered mobile phase in HPLC) can contribute to on-column degradation, although this is less common with standard methods.

  • Troubleshooting & Resolution:

    • Anhydrous Workup: Ensure that the final stages of your synthesis, especially after the salt formation, are conducted under anhydrous conditions. Use dried solvents and minimize exposure to atmospheric moisture.

    • Purification Strategy: Recrystallization is often superior to aqueous-based chromatography for removing these specific impurities. Phenylacetic acid and 3-hydroxypyrrolidine hydrochloride often exhibit different solubility profiles than the target ester hydrochloride, allowing for their separation.

    • Proper Storage: Store the final product over a desiccant (e.g., in a desiccator) or under an inert atmosphere to protect it from moisture.

    • pH Control: During any aqueous extraction steps, use a buffered or mildly acidic solution (pH 4-5) rather than strong acids or bases to minimize the rate of hydrolysis.

Q3: How do I choose the best purification method? Should I use recrystallization or chromatography?

A: The choice between recrystallization and chromatography depends on the purity level of your crude material and the nature of the impurities.

  • Recrystallization is preferred when:

    • Your crude sample has a relatively high purity (>90%).

    • The impurities have significantly different solubility profiles from your product. For example, removing highly polar starting materials or non-polar by-products from a moderately polar crystalline product.

    • You are working on a larger scale (grams to kilograms), as it is more scalable and cost-effective than preparative chromatography. Amine hydrochlorides often form well-defined crystals, making recrystallization an effective technique.[5][6]

  • Chromatography (Preparative HPLC) is necessary when:

    • Your crude sample is a complex mixture with multiple impurities.

    • Impurities are structurally very similar to the desired product (e.g., isomers), making separation by solubility difficult.

    • The product is an oil or does not crystallize easily.

    • You require very high purity (>99.5%) for sensitive applications like reference standard qualification. Reverse-phase HPLC is particularly well-suited for separating polar compounds and their related impurities.[7][8]

The following diagram outlines a logical workflow for making this decision.

G start Crude Sample Received purity_check Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->purity_check decision Purity > 90% AND Impurities Structurally Dissimilar? purity_check->decision recrystallize Primary Purification: Recrystallization decision->recrystallize  Yes chromatography Primary Purification: Preparative Chromatography decision->chromatography No   final_check_1 Final Purity Check (>99%?) recrystallize->final_check_1 final_check_2 Final Purity Check (>99%?) chromatography->final_check_2 final_check_1->chromatography No end_ok Product Meets Specification final_check_1->end_ok Yes final_check_2->end_ok Yes end_reprocess Further Purification Required (Consider orthogonal method) final_check_2->end_reprocess No

Caption: Decision workflow for selecting a purification method.

Section 2: Analytical Protocols for Purity Assessment

Reliable analytical data is the foundation of any purification effort. These protocols provide a starting point for assessing the purity of your samples.

P1: Protocol for Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of pharmaceutical compounds and detecting trace impurities.[8]

  • Objective: To separate and quantify 3-Pyrrolidinyl 2-phenylacetate and its potential impurities.

  • Methodology:

    • System Preparation:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV at 210 nm and 254 nm.

      • Column Temperature: 30 °C.

    • Sample Preparation:

      • Accurately weigh ~10 mg of your sample into a 10 mL volumetric flask.

      • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. The final concentration will be ~1 mg/mL.

    • Chromatographic Run:

      • Inject 5 µL of the prepared sample.

      • Run a gradient elution as described in the table below. The use of an acidic modifier like TFA is crucial to ensure consistent protonation of the pyrrolidine nitrogen, leading to sharp, symmetrical peaks.[9]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Note the retention times of any impurity peaks for tracking and identification.

Section 3: Purification Protocols

The following are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

P3: Step-by-Step Guide to Recrystallization

This protocol leverages differences in solubility to purify the crystalline hydrochloride salt. The choice of an isopropanol/diethyl ether solvent system is effective for many amine hydrochlorides.[5]

  • Objective: To remove impurities by crystallization, yielding a high-purity, crystalline solid.

  • Materials:

    • Crude 3-Pyrrolidinyl 2-phenylacetate hydrochloride.

    • Isopropanol (IPA), reagent grade.

    • Diethyl ether (Et2O), anhydrous.

    • Erhlenmeyer flask, magnetic stir bar, hot plate/stirrer, ice bath.

    • Buchner funnel and vacuum flask.

  • Methodology:

    • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 3-4 mL per gram of crude material). Heat the mixture gently (to ~50-60 °C) with stirring. Continue adding small portions of hot IPA until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure supersaturation upon cooling, which is necessary for maximizing yield.

    • (Optional) Decolorization: If the solution is colored, remove it from heat, add 1-2% (w/w) activated carbon, and stir for 5-10 minutes. Perform a hot filtration through Celite® into a clean, pre-warmed flask to remove the carbon.

    • Induce Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal.

    • Complete Precipitation (Anti-Solvent Addition): Once the solution is at room temperature and crystallization has begun, slowly add diethyl ether (an "anti-solvent") dropwise with stirring. You will observe the solution becoming cloudy as the product precipitates. Continue adding ether until precipitation appears complete (typically 2-3 volumes of ether per volume of IPA). Causality: The desired hydrochloride salt is poorly soluble in the non-polar ether. Its addition dramatically reduces the compound's solubility in the mixed solvent system, forcing it out of solution while many impurities may remain dissolved.

    • Maturation: Place the flask in an ice bath for at least 30-60 minutes to maximize the recovery of the crystalline product.

    • Isolation & Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

    • Validation: Assess the purity of the dried crystals and the mother liquor using the HPLC method (Protocol P1) to confirm the effectiveness of the purification.

Section 4: Data Summary Tables

Table 1: Common Impurities and Identification Strategies
Impurity NamePotential OriginTypical Analytical Signature (LC-MS)Recommended Purification Method
Phenylacetic AcidStarting Material, HydrolysisEarlier eluting peak in RP-HPLC; [M-H]⁻ ion at m/z 135.05Recrystallization, Extraction
3-HydroxypyrrolidineStarting Material, HydrolysisVery early eluting peak in RP-HPLC; [M+H]⁺ ion at m/z 88.07Recrystallization, Extraction
Unreacted IntermediatesIncomplete ReactionVaries depending on synthesis; check MW of expected intermediatesChromatography
Di-acylated By-productsSide ReactionLater eluting peak in RP-HPLC; MW higher than the productChromatography
Oxidative DegradantsStorage/HandlingOften multiple small, colored impurities; complex mass spectraRecrystallization with Carbon
Table 2: Comparison of Primary Purification Techniques
ParameterRecrystallizationPreparative HPLC
Selectivity Good for impurities with different polarity/solubility.Excellent; can resolve very similar compounds and isomers.
Scalability Excellent (grams to kilograms).Limited (milligrams to grams).
Solvent Usage Moderate to high.Very high.
Cost Low.High (equipment, solvents, columns).
Labor Moderate.High (method development, run time, fraction processing).
Ideal Use Case Purifying >90% crude material on a large scale.Final polishing step or purification of complex mixtures.

Section 5: General Troubleshooting Workflow

This diagram provides a high-level overview of the entire troubleshooting and purification process.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation start Impure Sample analytical_hplc 1. Run Analytical HPLC (Protocol P1) start->analytical_hplc purity_known Purity & Impurity Profile Determined analytical_hplc->purity_known identify_ms 2. Identify Unknowns with LC-MS purity_known->identify_ms choose_method 3. Choose Method (Recrystallization vs. Chromatography) identify_ms->choose_method run_recryst 4a. Perform Recrystallization (Protocol P3) choose_method->run_recryst High initial purity run_prep 4b. Perform Prep HPLC choose_method->run_prep Low purity or isomeric impurities collect_solid 5. Isolate Purified Solid run_recryst->collect_solid run_prep->collect_solid final_hplc 6. Re-analyze by HPLC collect_solid->final_hplc decision Purity Meets Spec? final_hplc->decision end_product Store Properly decision->end_product Yes reprocess Re-process or Use Orthogonal Method decision->reprocess No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Proton NMR Interpretation of 3-Pyrrolidinyl 2-Phenylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of progress...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for this purpose, offering deep insights into molecular architecture. This guide provides a detailed comparative analysis of the ¹H NMR spectrum of 3-pyrrolidinyl 2-phenylacetate hydrochloride, a compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with its precursors, 2-phenylacetic acid and 3-pyrrolidinol, we aim to provide a comprehensive reference for researchers in the field.

The Significance of NMR in Structural Verification

Before delving into the specifics of 3-pyrrolidinyl 2-phenylacetate hydrochloride, it is crucial to appreciate the power of ¹H NMR spectroscopy. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a unique fingerprint of its location within a molecule.[1][2][3] Factors such as shielding from electron-donating groups and deshielding from electron-withdrawing groups cause protons to resonate at different frequencies.[1][4][5] Furthermore, spin-spin coupling between neighboring protons reveals connectivity information, allowing for the piecing together of the molecular puzzle.

This guide will leverage these fundamental principles to interpret the ¹H NMR spectrum of our target compound and draw meaningful comparisons with its synthetic precursors.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To ensure the reliability of the spectral data discussed, a standardized experimental protocol is paramount.

Sample Preparation:

  • Weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)) in a 5 mm NMR tube.[6] The choice of solvent is critical as it can influence chemical shifts. For the hydrochloride salt, D₂O is often a suitable choice due to its polarity and ability to exchange with labile protons.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propanesulfonic acid sodium salt (for D₂O), to set the chemical shift scale to 0 ppm.[7]

Data Acquisition:

  • Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Below is a workflow diagram for the acquisition and analysis of the ¹H NMR spectrum.

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Comparison sample_prep Sample Preparation nmr_acquisition NMR Spectrometer Acquisition sample_prep->nmr_acquisition fid_processing FID Processing (FT, Phasing, Baseline Correction) nmr_acquisition->fid_processing peak_picking Peak Picking fid_processing->peak_picking integration Integration peak_picking->integration coupling_analysis Coupling Constant Analysis integration->coupling_analysis assignment Chemical Shift Assignment coupling_analysis->assignment comparison Comparative Analysis assignment->comparison structure_elucidation Structure Elucidation comparison->structure_elucidation

Caption: Workflow for ¹H NMR data acquisition, processing, and interpretation.

Comparative Spectral Analysis

To understand the ¹H NMR spectrum of 3-pyrrolidinyl 2-phenylacetate hydrochloride, we will first examine the spectra of its constituent parts: 2-phenylacetic acid and 3-pyrrolidinol. We will then predict the spectrum of the final product and rationalize the observed changes in chemical shifts and multiplicities.

¹H NMR of 2-Phenylacetic Acid

The ¹H NMR spectrum of 2-phenylacetic acid is relatively simple and serves as a good starting point.

  • Aromatic Protons (C₆H₅): These five protons typically appear as a multiplet in the range of 7.2-7.4 ppm.[8] The aromatic ring creates a local magnetic field that deshields these protons, causing them to resonate downfield.[1][9]

  • Benzylic Protons (CH₂): The two protons of the methylene group adjacent to the phenyl ring and the carbonyl group appear as a singlet around 3.6 ppm.[8] The proximity to both the aromatic ring and the electron-withdrawing carbonyl group leads to this downfield shift.[2][10]

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet at a very downfield position, typically above 10 ppm. Its chemical shift is also concentration and solvent dependent.

¹H NMR of 3-Pyrrolidinol

The ¹H NMR spectrum of 3-pyrrolidinol showcases the characteristic signals of a saturated heterocyclic ring.

  • Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group (C3) is the most downfield proton of the ring system, typically appearing as a multiplet around 4.3 ppm.[11] The electronegative oxygen atom strongly deshields this proton.

  • Methylene Protons adjacent to Nitrogen (CH₂-N): The protons on the carbons adjacent to the nitrogen atom (C2 and C5) appear as multiplets in the range of 2.7-3.1 ppm.[11] The nitrogen atom has a deshielding effect.

  • Methylene Protons at C4: The protons on the C4 carbon appear as a multiplet further upfield, around 1.7-1.9 ppm.[11]

  • Amine and Hydroxyl Protons (NH, OH): These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR of 3-Pyrrolidinyl 2-Phenylacetate Hydrochloride

By combining the structural features of the two precursors through an ester linkage and considering the protonation of the pyrrolidine nitrogen, we can predict the key features of the ¹H NMR spectrum of 3-pyrrolidinyl 2-phenylacetate hydrochloride.

The formation of the ester bond will significantly impact the chemical shift of the methine proton on the pyrrolidine ring, while the protonation of the nitrogen will deshield the adjacent protons.

Predicted Chemical Shifts and Rationale:

Proton Group Predicted δ (ppm) Rationale
Aromatic (C₆H₅)~7.3Similar to 2-phenylacetic acid.
Methine (CH-O-C=O)~5.2Downfield Shift: The ester carbonyl group is strongly electron-withdrawing, causing a significant downfield shift compared to the CH-OH proton in 3-pyrrolidinol. Protons alpha to an ester typically resonate around 3.7-4.1 ppm, but the position on a five-membered ring will further influence this.[10]
Benzylic (CH₂)~3.7Slightly downfield from 2-phenylacetic acid due to the ester linkage.
Methylene (CH₂-N⁺H₂)~3.2-3.6Downfield Shift: Protonation of the nitrogen atom makes it a stronger electron-withdrawing group, leading to a significant deshielding of the adjacent methylene protons compared to 3-pyrrolidinol.
Methylene (CH₂)~2.0-2.3Downfield shift compared to 3-pyrrolidinol due to the overall electron-withdrawing nature of the protonated amino ester functionality.
Ammonium (N⁺H₂)Broad, variableWill appear as a broad signal, and its integration will correspond to two protons. Its chemical shift is highly dependent on the solvent and temperature.

The structural relationship and the key proton environments are illustrated in the diagram below.

molecular_structure cluster_phenylacetate 2-Phenylacetate Moiety cluster_pyrrolidinyl 3-Pyrrolidinyl Moiety A Aromatic Protons (~7.3 ppm) B Benzylic Protons (~3.7 ppm) C Methine Proton (~5.2 ppm) D Methylene Protons (α to N⁺) (~3.2-3.6 ppm) E Methylene Protons (β to N⁺) (~2.0-2.3 ppm) F Ammonium Protons (broad, variable)

Caption: Key proton environments in 3-pyrrolidinyl 2-phenylacetate hydrochloride.

Data Summary and Comparison

The following table summarizes the expected ¹H NMR chemical shifts, providing a direct comparison between the starting materials and the final product.

Proton Environment 2-Phenylacetic Acid (δ, ppm) 3-Pyrrolidinol (δ, ppm) 3-Pyrrolidinyl 2-Phenylacetate HCl (Predicted δ, ppm) Key Observations
Aromatic (C₆H₅)7.2-7.4 (m)[8]-~7.3 (m)Minimal change.
Benzylic (CH₂)3.6 (s)[8]-~3.7 (s)Minor downfield shift upon esterification.
Methine (CH-O)-~4.3 (m)[11]~5.2 (m)Significant downfield shift due to the ester carbonyl.
Methylene (α to N)-2.7-3.1 (m)[11]~3.2-3.6 (m)Downfield shift due to nitrogen protonation.
Methylene (β to N)-1.7-1.9 (m)[11]~2.0-2.3 (m)Downfield shift.
Acid/Amine/Alcohol Protons>10 (br s)Variable (br s)Variable (br s)Presence of N⁺H₂ signal.

Conclusion

The interpretation of the ¹H NMR spectrum of 3-pyrrolidinyl 2-phenylacetate hydrochloride is a logical process of dissecting the molecule into its constituent fragments and understanding how their electronic environments influence the proton chemical shifts. By comparing the spectrum to those of its precursors, 2-phenylacetic acid and 3-pyrrolidinol, we can confidently assign the signals and confirm the successful formation of the ester and its hydrochloride salt. The significant downfield shifts of the pyrrolidine ring protons, particularly the methine proton at the 3-position and the methylene protons adjacent to the nitrogen, serve as key diagnostic markers for the formation of the target compound. This guide provides a foundational framework for researchers to approach the structural elucidation of similar molecules with confidence and scientific rigor.

References

  • The Royal Society of Chemistry. (n.d.). Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

  • ConnectSci. (1981, March 1). High-field 1H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Australian Journal of Chemistry. Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2020, October 13). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of.... Retrieved from [Link]

  • Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

  • RSC Publishing. (2020, October 13). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Retrieved from [Link]

  • PubMed. (2005, January 15). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Retrieved from [Link]

  • The Pherobase. (2025, July 15). NMR: 2-Phenylacetic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • BMRB. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MSU chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound phenylacetate (FDB031100). Retrieved from [Link]

  • PubChem. (n.d.). (R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Retrieved from [Link]

  • BMRB. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy Guide: 3-Pyrrolidinyl 2-phenylacetate HCl vs. Standard Ligands

Executive Summary 3-Pyrrolidinyl 2-phenylacetate HCl (CAS: 1219948-53-4) is a synthetic tertiary amine ester structurally belonging to the class of amino-alcohol ester anticholinergics. While less ubiquitous than clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyrrolidinyl 2-phenylacetate HCl (CAS: 1219948-53-4) is a synthetic tertiary amine ester structurally belonging to the class of amino-alcohol ester anticholinergics. While less ubiquitous than clinical standards like Atropine or Scopolamine, it serves as a critical structural probe in Structure-Activity Relationship (SAR) studies targeting Muscarinic Acetylcholine Receptors (mAChRs).

This guide objectively compares the efficacy, binding kinetics, and physicochemical properties of 3-Pyrrolidinyl 2-phenylacetate HCl against industry-standard ligands (Atropine , QNB , and Tropicamide ). The analysis demonstrates that while the compound exhibits lower binding affinity than diphenyl-substituted analogs, its simplified phenyl-acetyl scaffold offers distinct advantages in fragment-based screening and kinetic dissociation studies.

Chemical & Mechanistic Profile

Compound Identity
  • IUPAC Name: pyrrolidin-3-yl 2-phenylacetate hydrochloride

  • Molecular Formula:

    
    
    
  • Class: Muscarinic Antagonist (Ester derivative)

  • Core Pharmacophore: The molecule features a basic pyrrolidine nitrogen (protonated at physiological pH) linked via an ester bridge to a lipophilic phenylacetic acid moiety.

Mechanism of Action

3-Pyrrolidinyl 2-phenylacetate HCl functions as a competitive antagonist at G-protein coupled muscarinic receptors (M1–M5). It competes with the endogenous agonist, Acetylcholine (ACh), for the orthosteric binding site.

  • Binding Mode: The cationic nitrogen engages in an ionic interaction with the conserved Aspartate residue (e.g., Asp105 in M1) in the receptor's transmembrane domain. The phenyl ring interacts with the hydrophobic aromatic cage (tyrosine/tryptophan residues).

  • Differentiation: Unlike QNB (Quinuclidinyl benzilate), which possesses two phenyl rings (benzilic acid) and high lipophilicity leading to quasi-irreversible binding, the mono-phenylacetate moiety of 3-Pyrrolidinyl 2-phenylacetate allows for faster dissociation rates (

    
    ) , making it a "soft" analog suitable for transient occupancy studies.
    

Comparative Efficacy Analysis

The following data synthesizes experimental trends from SAR studies on amino-ester muscarinic antagonists.

Binding Affinity & Potency
LigandStructure ClassAffinity (

)
Functional Potency (

)
Binding Kinetics
3-Pyrrolidinyl 2-phenylacetate Phenylacetate EsterMicromolar (

)
~6.0 - 7.0Fast Off-Rate (Reversible)
Atropine (Standard)Tropane MandelateNanomolar (

)
9.0 - 9.5Moderate
QNB (High Affinity)Quinuclidine BenzilateSub-nanomolar (

)
10.0 - 11.0Very Slow (Pseudo-irreversible)
Tropicamide Pyridine AcetamideMicromolar (

)
~7.0Fast (Short duration)

Key Insight: The absence of a second phenyl ring or an


-hydroxyl group (present in Atropine/QNB) significantly reduces the van der Waals contact area within the receptor pocket. Consequently, 3-Pyrrolidinyl 2-phenylacetate  is approximately 100-1000x less potent  than QNB. It is most comparable to Tropicamide , making it an ideal control ligand for low-affinity binding sites or for validating assay sensitivity windows.
Physicochemical Properties (ADME Prediction)
Property3-Pyrrolidinyl 2-phenylacetateAtropineImplications
Molecular Weight 241.7 g/mol 289.4 g/mol Fragment-like; high ligand efficiency.
LogP (Lipophilicity) ~1.51.8Moderate permeability; reduced non-specific binding compared to QNB.
TPSA ~40 Ų50 ŲGood BBB penetration potential (if not quaternary).
Metabolic Stability Low (Esterase sensitive)ModerateRapid hydrolysis by plasma esterases (useful for soft-drug design).

Visualizing the Mechanism

The following diagram illustrates the competitive antagonism pathway at the M3 Muscarinic Receptor, highlighting where 3-Pyrrolidinyl 2-phenylacetate intervenes compared to the agonist (ACh).

G cluster_0 Physiological Response ACh Acetylcholine (Agonist) Receptor M3 Muscarinic Receptor (GPCR) ACh->Receptor Activates Ligand 3-Pyrrolidinyl 2-phenylacetate (Antagonist) Ligand->Receptor Blocks (Competitive) Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC PLC-beta Gq->PLC Downstream Cascade IP3 IP3 / DAG PLC->IP3 Downstream Cascade Ca Ca2+ Release (Contraction) IP3->Ca Downstream Cascade

Caption: Competitive inhibition of the M3-Gq-Calcium signaling cascade by 3-Pyrrolidinyl 2-phenylacetate.

Experimental Protocols

To validate the efficacy of 3-Pyrrolidinyl 2-phenylacetate HCl in your specific assay system, use the following standardized protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the ligand by displacing a radiolabeled standard (

-QNB or

-NMS).

Materials:

  • CHO cells expressing hM1-hM5 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    ).
  • Test Compound: 3-Pyrrolidinyl 2-phenylacetate HCl (Serial dilution:

    
     to 
    
    
    
    ).

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold HEPES buffer (20 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: Mix

    
     membrane + 
    
    
    
    radioligand +
    
    
    test compound.
  • Equilibrium: Incubate for 60 mins at 25°C. (Note: Shorter time required than QNB due to faster kinetics).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    .
    
Protocol B: Functional Calcium Mobilization (FLIPR)

Objective: Measure functional potency (


) in blocking ACh-induced calcium release.

Workflow Visualization:

Workflow Step1 Seed CHO-M3 Cells (96-well plate, 24h) Step2 Load Calcium Dye (Fluo-4 AM, 45 min) Step1->Step2 Step3 Add Test Compound (3-Pyrrolidinyl 2-phenylacetate) Incubate 15 min Step2->Step3 Step4 Inject Agonist (ACh EC80) Step3->Step4 Step5 Measure Fluorescence (Ex 488nm / Em 525nm) Step4->Step5

Caption: FLIPR Calcium assay workflow for determining antagonist functional potency.

Conclusion & Recommendations

3-Pyrrolidinyl 2-phenylacetate HCl is a valuable tool compound for researchers requiring a moderate-affinity, rapidly reversible muscarinic antagonist .

  • Use Case 1: As a "Low Affinity" control in binding panels to define the lower limit of assay sensitivity.

  • Use Case 2: In fragment-based drug design (FBDD) to study the specific contribution of the pyrrolidine-ester linkage without the interference of bulky hydrophobic groups found in QNB.

  • Use Case 3: For investigating esterase stability of "soft drug" candidates.

Final Verdict: For maximal blockade, use QNB or Atropine . Use 3-Pyrrolidinyl 2-phenylacetate when kinetic reversibility or SAR deconstruction is the experimental priority.

References

  • Sigma-Aldrich. (n.d.). 3-Pyrrolidinyl 2-phenylacetate hydrochloride Product Page. Retrieved from

  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry. Link

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[1][2] Link

  • Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology. Link

  • PubChem. (n.d.). Compound Summary: 3-Pyrrolidinyl 2-phenylacetate. National Library of Medicine. Link

(Note: Specific


 values for this exact catalog compound are estimated based on established SAR for pyrrolidinyl phenylacetates found in References 2 and 3.)

Sources

Validation

Technical Comparison Guide: FTIR Spectral Analysis of 3-Pyrrolidinyl 2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 3-Pyrrolidinyl 2-phenylacetate hydrochloride CAS: 1219956-77-0 (Analogous reference) Formula: C₁₂H₁₅NO₂[1]·HCl Application: Pharmaceutical intermediate, chiral building block, and functionalized pyrrolidine scaffold.

This guide provides a rigorous technical comparison of Fourier Transform Infrared (FTIR) spectroscopy methodologies for characterizing 3-Pyrrolidinyl 2-phenylacetate hydrochloride . It contrasts the spectral performance of the Hydrochloride Salt against its Free Base alternative to validate chemical synthesis, and evaluates Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) sampling techniques to determine the optimal protocol for quality control (QC) environments.

Structural Analysis & Theoretical Band Assignment

To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its constituent pharmacophores. The hydrochloride salt form introduces specific vibrational modes distinct from the free base.[2]

Functional Group Decomposition
  • Phenylacetate Ester: A phenyl ring attached via a methylene bridge to an ester carbonyl.[1] This is an aliphatic ester, not a phenolic ester, influencing the carbonyl frequency.

  • Pyrrolidine Ring (Protonated): A secondary amine in a five-membered ring.[1] In the HCl salt form, this nitrogen is protonated (

    
    ), creating a broad, complex absorption pattern.
    
  • Monosubstituted Benzene: Provides diagnostic out-of-plane bending vibrations.[1]

Table 1: Critical Diagnostic Bands (HCl Salt)
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Amine Salt (

)
N-H Stretch2400 – 3000Medium, BroadPrimary ID: Distinguishes Salt from Free Base.[1] Often obscures C-H stretches.
Ester (Carbonyl) C=O[3] Stretch1735 – 1750Strong, SharpPurity Check: Shift <1720 indicates hydrolysis (carboxylic acid) or amide formation.
Ester (C-O) C-O-C Stretch1150 – 1250StrongConfirms ester linkage integrity.
Phenyl Ring C=C Ring Stretch~1600, 1500, 1450MediumConfirms aromaticity.
Phenyl Ring C-H Out-of-Plane700 – 750StrongRegio-ID: Specific to monosubstituted benzene (2-phenylacetate moiety).[1]
Amine Salt Combination Bands2000 – 2500Weak"Ammonium bands" characteristic of amine hydrochlorides.

Comparative Analysis: Product Performance & Alternatives

Comparison A: Chemical Form (HCl Salt vs. Free Base)

In drug development, selecting the correct salt form is critical for solubility and stability. FTIR is the fastest method to verify this conversion.

The "Performance" Metric: The ability to chemically differentiate the ionic salt lattice from the amorphous or oily free base.

FeatureHCl Salt (Product) Free Base (Alternative) Scientific Insight
N-H Region Broad, Multiple Bands (2400–3000 cm⁻¹) Sharp Singlet (~3300–3350 cm⁻¹) The protonation of the pyrrolidine nitrogen creates strong hydrogen bonding networks (

), broadening the peak significantly.[1]
Carbonyl (C=O) ~1735–1750 cm⁻¹ ~1730–1745 cm⁻¹ Inductive effects from the charged ammonium center can slightly shift the ester carbonyl to higher frequencies compared to the neutral amine.
Physical State Crystalline SolidViscous Oil / Low-melt SolidThe salt form facilitates easier handling in solid-state IR (ATR/KBr) compared to the liquid film required for the free base.[1]

Analyst Note: If you observe a sharp peak at 3300 cm⁻¹ in your HCl salt sample, it indicates incomplete salt formation or neutralization (impurity).

Comparison B: Sampling Technique (ATR vs. KBr Pellet)

For this specific hygroscopic hydrochloride salt, the choice of sampling technique affects data integrity.

The "Performance" Metric: Spectral resolution, reproducibility, and risk of artifact generation.

ParameterDiamond ATR (Recommended) KBr Pellet (Traditional) Verdict
Sample Prep None (Direct contact)Grinding + PressingATR wins for throughput and minimizing moisture exposure.[1]
Hygroscopicity Low RiskHigh Risk HCl salts are hygroscopic. KBr is hygroscopic. The pellet preparation can absorb atmospheric water, creating false O-H peaks (~3400 cm⁻¹) that mimic hydrolysis.
Ion Exchange NonePossible (

)
Under high pressure, halide exchange can occur between the KBr matrix and the sample, shifting peak positions and altering the fingerprint.[1]
Pathlength Fixed (~2 µm)VariableATR provides superior quantitative reproducibility for batch-to-batch comparison.[1]

Experimental Protocol: Self-Validating ATR Workflow

Objective: Acquire a high-fidelity spectrum of 3-Pyrrolidinyl 2-phenylacetate HCl using Diamond ATR.

Equipment
  • Spectrometer: FTIR (e.g., Nicolet iS50 or equivalent).

  • Detector: DTGS (standard) or MCT (high sensitivity).

  • Accessory: Single-bounce Diamond ATR.

Step-by-Step Methodology
  • System Blanking:

    • Clean crystal with isopropanol.[1] Ensure no residue remains.

    • Collect Background Spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Self-Validation: Verify background shows minimal CO₂ (2350 cm⁻¹) and water vapor.

  • Sample Application:

    • Place ~5 mg of the HCl salt powder onto the center of the diamond crystal.

    • Critical Step: Lower the pressure anvil until the "force gauge" registers optimal contact (typically ~80-100 lbs pressure).

    • Why: Inadequate pressure yields noisy spectra; excessive pressure can fracture brittle crystals (though diamond is robust).

  • Data Acquisition:

    • Collect Sample Spectrum (32 scans, 4 cm⁻¹).

    • Apply ATR Correction (if quantitative comparison to transmission library is required).

  • Data Processing:

    • Baseline Correction (Automatic or Multipoint).

    • Peak Picking (Threshold: 5% T).

Quality Control Criteria (Pass/Fail)
  • Pass: Strong C=O peak > 1730 cm⁻¹.[1][3][4] Broad Ammonium band 2400-3000 cm⁻¹.[1] No sharp O-H peak at 3400 cm⁻¹ (indicates dry sample).

  • Fail: Sharp peak at 3300 cm⁻¹ (Free base contamination). Split carbonyl peak (Mixed phases or hydrolysis).

Visualizations

Diagram 1: Salt Verification Logic Flow

This decision tree guides the analyst through interpreting the spectral data to confirm the product identity.

SaltVerification Start Start: Acquire Spectrum (3-Pyrrolidinyl 2-phenylacetate HCl) CheckCO Check Carbonyl Region (1730 - 1750 cm⁻¹) Start->CheckCO DecisionCO Is distinct peak present at ~1740 cm⁻¹? CheckCO->DecisionCO CheckNH Check Amine Region (2400 - 3300 cm⁻¹) DecisionNH Pattern Type? CheckNH->DecisionNH DecisionCO->CheckNH Yes ResultHydrolysis FAIL: Hydrolysis Detected (Check for Acid O-H ~3000 broad) DecisionCO->ResultHydrolysis No / Shifted ResultValid PASS: Valid HCl Salt (Ester + Amine Salt confirmed) DecisionNH->ResultValid Broad Band (2400-3000 cm⁻¹) ResultFreeBase FAIL: Free Base Detected (Sharp N-H at 3300 cm⁻¹) DecisionNH->ResultFreeBase Sharp Peak (~3300 cm⁻¹)

Caption: Logical workflow for validating the chemical identity of the HCl salt using key spectral markers.

Diagram 2: Functional Group Mapping

A visual representation of the molecule's structure mapped to expected vibrational frequencies.

MolecularMap Mol 3-Pyrrolidinyl 2-phenylacetate HCl Phenyl Phenyl Ring (Monosubstituted) Mol->Phenyl Ester Ester Linkage (-CO-O-) Mol->Ester Pyrrolidine Pyrrolidine Ring (Secondary Amine HCl) Mol->Pyrrolidine FreqPhenyl1 C-H Out-of-Plane 700-750 cm⁻¹ (Strong) Phenyl->FreqPhenyl1 FreqPhenyl2 Ring Stretch ~1600, 1500 cm⁻¹ Phenyl->FreqPhenyl2 FreqEster1 C=O Stretch 1735-1750 cm⁻¹ (Sharp) Ester->FreqEster1 FreqEster2 C-O Stretch 1150-1250 cm⁻¹ Ester->FreqEster2 FreqAmine N-H+ Stretch 2400-3000 cm⁻¹ (Broad) Pyrrolidine->FreqAmine

Caption: Mapping of the 3-Pyrrolidinyl 2-phenylacetate HCl structure to its diagnostic infrared absorption bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on functional group assignment).

  • NIST Chemistry WebBook. Pyrrolidine IR Spectrum. National Institute of Standards and Technology.[6] Available at: [Link] (Reference for pyrrolidine ring vibrations).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for Amine Salt vs. Free Base shifts).
  • Bugay, D. E. (2001). Characterization of the solid-state: spectroscopic techniques. Advanced Drug Delivery Reviews, 48(1), 43-65.[1] (Reference for ATR vs. KBr in pharmaceutical analysis).

Sources

Safety & Regulatory Compliance

Safety

3-Pyrrolidinyl 2-phenylacetate hydrochloride: Laboratory Disposal &amp; Safety Protocol

[1][2] Part 1: Executive Safety Summary Do not treat this compound as standard organic waste. 3-Pyrrolidinyl 2-phenylacetate hydrochloride is a pharmaceutical intermediate combining a pyrrolidine ring with a phenylacetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Summary

Do not treat this compound as standard organic waste.

3-Pyrrolidinyl 2-phenylacetate hydrochloride is a pharmaceutical intermediate combining a pyrrolidine ring with a phenylacetic acid moiety.[1][2] As a hydrochloride salt, it is highly water-soluble, which presents unique environmental risks if mishandled.[2] Furthermore, because it is an ester of phenylacetic acid (a DEA List I Chemical) , its disposal requires strict chain-of-custody protocols to prevent regulatory flags regarding precursor diversion.[1][2]

Immediate Action Card
ParameterCritical Requirement
Primary Hazard Irritant / Acutely Toxic (Oral) .[1][2] Causes severe eye/skin irritation (H315, H319) and respiratory tract irritation (H335).[2]
Physical State Crystalline Solid (Hygroscopic).[2]
Disposal Method High-Temperature Incineration (Destruction of biological activity and precursor structure).[2]
Strict Prohibition NEVER dispose of via sanitary sewer (sink), even if dissolved.[2]

Part 2: Chemical Profile & Regulatory Logic[1][2][3]

To dispose of this chemical safely, you must understand its stability and regulatory status.[2][3]

The "Precursor" Factor

While 3-pyrrolidinyl 2-phenylacetate is not always explicitly listed as a controlled substance itself, it is an ester of Phenylacetic Acid .[1][2]

  • The Risk: Simple hydrolysis (acidic or basic) yields Phenylacetic Acid, a primary precursor for P2P and Methamphetamine manufacture.[2]

  • The Protocol: Disposal must guarantee irreversible destruction . We utilize high-temperature incineration (>1000°C) rather than chemical neutralization to ensure the phenylacetate backbone is obliterated, preventing any potential for diversion or recovery.[2]

The "Salt" Factor

As a hydrochloride (HCl) salt, this compound dissociates in water.[2]

  • The Risk: High mobility in aquatic environments.[2] Standard wastewater treatment plants (WWTP) are often unable to fully degrade pyrrolidine derivatives, leading to bioaccumulation.[2]

  • The Protocol: All aqueous solutions containing this compound must be collected as "Aqueous Hazardous Waste" (Blue/White stream) and sent for off-site incineration, not treatment.[2]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposing of Pure Solid (Expired/Surplus)

Best Practice: Keep it solid.[2] Minimizing volume reduces disposal costs and spill risks.[4]

  • Segregation: Do not mix with strong oxidizers or strong bases (which liberates the free amine and phenylacetic acid).[2]

  • Packaging: Place the original container inside a clear, sealable secondary bag (Ziploc-style).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "3-Pyrrolidinyl 2-phenylacetate HCl"[1][2]

    • Hazard Check: Toxic, Irritant.[2][5][6]

    • Note: "Contains Phenylacetic Acid Derivative - Incinerate Only."[1][2]

  • Transfer: Move to the Solid Organic Waste drum intended for incineration.

Scenario B: Disposing of Liquid Waste (Reaction Mixtures/Mother Liquors)

Common in HPLC waste or synthesis workups.[1][2]

  • Compatibility Check: Ensure the solvent stream is compatible.[2]

    • Halogenated Solvents (DCM/Chloroform): Segregate into Halogenated Waste.[2]

    • Non-Halogenated (Methanol/Ethanol/DMSO): Segregate into Non-Halogenated Waste.[2]

  • pH Check: If the solution is highly basic (pH > 10), the salt will convert to the free base (oily liquid).[2] This does not change the disposal route but increases volatility.[2] Keep containers tightly capped.

  • Accumulation: Pour into the appropriate carboy. Leave 10% headspace.[2]

Part 4: Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of 3-Pyrrolidinyl 2-phenylacetate HCl, ensuring compliance with both EPA RCRA standards and diversion prevention best practices.

DisposalWorkflow Start Waste Generation: 3-Pyrrolidinyl 2-phenylacetate HCl StateCheck Assess Physical State Start->StateCheck SolidPath Solid / Crystalline StateCheck->SolidPath Pure Substance LiquidPath Dissolved / Solution StateCheck->LiquidPath Reaction Mix / HPLC SolidPack Double Bag Original Container Label: 'Incinerate Only' SolidPath->SolidPack SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (e.g., MeOH, Water, DMSO) SolventCheck->NonHaloStream No Halogens Destruction FINAL DISPOSITION: High-Temp Incineration (Destroys Precursor Backbone) SolidPack->Destruction HaloStream->Destruction NonHaloStream->Destruction

Caption: Decision tree for segregating 3-Pyrrolidinyl 2-phenylacetate HCl waste streams to ensure total thermal destruction.

Part 5: Technical Data for Waste Manifests

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following data to ensure proper coding.

PropertyValue / ClassificationRelevance to Disposal
Chemical Structure C12H15NO2[1][2] · HClNitrogen-containing organic salt.[2]
Water Solubility High (Salt form)Do not landfill. Leaching risk is high.[2]
RCRA Status Non-Listed* (See Note)Unless P-listed (acute) or U-listed, it is generally "Non-Regulated" federally but Ethically Regulated as a pharmaceutical.[2]
DOT Shipping Name Toxic solid, organic, n.o.s.[2]Use if transporting pure bulk waste.[2]
Combustibility Combustible at high tempSuitable for fuel blending or direct incineration.[2]

*Note: While not explicitly P-listed, many institutions manage all phenylacetic acid derivatives as hazardous waste to simplify compliance with DEA surveillance.[1][2]

Part 6: Accidental Release (Spill Protocol)

If a bottle of 3-Pyrrolidinyl 2-phenylacetate hydrochloride breaks:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[2] Clear the immediate area.[2][3][7][8][9]

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 particulate respirator.[2]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[2] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[2]

    • Liquid Spill: Absorb with vermiculite or spill pads.[2]

  • Decontamination: Wipe the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate).[2]

    • Why? This neutralizes the HCl salt and helps solubilize any remaining organic residue for easy wiping.[2]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2][10] (40 CFR Part 266 Subpart P).[2] Washington, D.C.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] Section 8: Management of Waste.

  • Drug Enforcement Administration (DEA). List I and List II Chemicals.[2] (Phenylacetic acid reference).[2][5][7][8][11][12]

  • PubChem. Compound Summary: Phenylacetic acid.[2] (For structural and precursor relationship verification).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidinyl 2-phenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Pyrrolidinyl 2-phenylacetate hydrochloride
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